Ethyl 2-(3-fluorophenyl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJARUICGBSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377757 | |
| Record name | ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110193-59-4 | |
| Record name | ethyl 2-(3-fluorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate from 3-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate from 3-fluorobenzoyl chloride, a key chemical intermediate in the development of novel therapeutics. This document outlines various synthetic methodologies, presents detailed experimental protocols, and summarizes quantitative data to facilitate practical application in a laboratory setting. Furthermore, it visualizes key reaction pathways and experimental workflows to provide a clear and concise understanding of the underlying chemical processes.
Introduction
This compound, an α-keto ester, is a valuable building block in organic synthesis. Its structural features, including a reactive keto group and an ester moiety, coupled with the presence of a fluorine atom on the phenyl ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds, making it a desirable feature in drug design. This guide will focus on the practical synthesis of this compound, with a primary focus on the reaction of 3-fluorobenzoyl chloride with a suitable carbon nucleophile.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. The most prominent methods include Friedel-Crafts acylation, Grignard reactions, and copper-catalyzed oxidation reactions.
-
Friedel-Crafts Acylation: This classic approach involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst. In the context of the target molecule, this could involve the acylation of a suitable ethyl-containing nucleophile with 3-fluorobenzoyl chloride or the acylation of fluorobenzene with ethyl oxalyl chloride. The latter is a more common and direct approach.
-
Grignard Reaction: This method utilizes an organomagnesium halide (Grignard reagent) as a nucleophile. Specifically, 3-fluorophenylmagnesium bromide can be reacted with diethyl oxalate to yield the desired α-keto ester. This approach requires anhydrous conditions and careful control of the reaction temperature.
-
Copper-Catalyzed Oxidation: A more modern approach involves the copper-catalyzed oxidation of a precursor molecule, such as ethyl 2-diazo-2-(3-fluorophenyl)acetate. This method often proceeds under milder conditions but may require the synthesis of the diazo precursor.
Data Presentation
The following table summarizes the quantitative data for the different synthetic routes to this compound, providing a comparative overview of their efficiencies.
| Synthesis Method | Reagents | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Friedel-Crafts Acylation | Fluorobenzene, Ethyl oxalyl chloride | AlCl₃, 0-5 °C to rt | Dichloromethane | Not specified | General Method |
| Grignard Reaction | 3-Fluorophenylmagnesium bromide, Diethyl oxalate | -78 °C to rt | Diethyl ether | 65 | [1] |
| Copper-Catalyzed Oxidation | Ethyl 2-diazo-2-(3-fluorophenyl)acetate | Copper nanoparticles on activated carbon, O₂ | 1,2-dichloroethane | 75 | [1] |
| Direct Acylation | Ethyl acetate, 3-Fluorobenzoyl chloride | Triethylamine | Not specified | Not specified | [2] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods.
Method 1: Friedel-Crafts Acylation of Fluorobenzene with Ethyl Oxalyl Chloride (Adapted Protocol)
This protocol is adapted from the synthesis of the analogous bromo-derivative and provides a general procedure for the Friedel-Crafts acylation approach.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
-
Addition of Fluorobenzene: Cool the suspension in an ice bath to 0-5 °C. Add fluorobenzene (1.0 equivalent) to the stirred suspension.
-
Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method 2: Grignard Reaction of 3-Fluorophenylmagnesium Bromide with Diethyl Oxalate
Materials:
-
3-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous Diethyl Ether
-
Diethyl oxalate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromofluorobenzene (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.
-
Reaction with Diethyl Oxalate: In a separate flame-dried, three-necked round-bottom flask, prepare a solution of diethyl oxalate (1.2 equivalents) in anhydrous diethyl ether and cool it to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent to the diethyl oxalate solution via a cannula, maintaining the temperature at -78 °C.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Reaction Pathway: Friedel-Crafts Acylation
Caption: Reaction pathway for the synthesis via direct acylation.
Experimental Workflow: General Synthesis and Purification
Caption: A generalized experimental workflow for synthesis.
Signaling Pathway: Role of α-Keto Acids in Metabolism
Caption: The central role of α-keto acids in metabolic pathways.
References
Ethyl 2-(3-fluorophenyl)-2-oxoacetate chemical properties and molecular structure
An In-depth Technical Guide to Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and molecular structure of this compound, a key intermediate in the synthesis of various bioactive compounds.
Chemical Properties
This compound is a fluorinated α-keto ester. The presence of a fluorine atom at the meta position of the phenyl ring significantly influences its electronic properties, reactivity, and biological activity.[1]
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉FO₃[1][2][3] |
| Molecular Weight | 196.178 g/mol [2] |
| Boiling Point | 271.7 °C at 760 mmHg[2] |
| Density | 1.213 g/cm³[2] |
| Flash Point | 114.6 °C[2] |
| Vapor Pressure | 0.00633 mmHg at 25°C[2] |
| Refractive Index | 1.497[2] |
Table 2: Molecular Descriptors
| Descriptor | Value |
| LogP | 1.57150[2] |
| XLogP3 | 2.1[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 4[2] |
| Rotatable Bond Count | 4[2] |
| Exact Mass | 196.05357231[2] |
| Polar Surface Area (PSA) | 43.37 Ų[2] |
| Complexity | 227[2] |
Molecular Structure
The molecular structure of this compound features a 3-fluorophenyl group attached to an ethyl oxoacetate moiety. This structure is a versatile scaffold for various chemical transformations.[1]
Table 3: Structural Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 110193-59-4[1][2][3] |
| SMILES | CCOC(=O)C(=O)C1=CC(=CC=C1)F[1] |
| InChI | InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3[1] |
| InChIKey | MOXJARUICGBSPM-UHFFFAOYSA-N[1] |
Reactivity and Synthesis
This compound is a versatile intermediate in organic synthesis, with applications in pharmaceuticals, agrochemicals, and material science.[1] The α-keto ester functionality allows for various chemical reactions.[1]
Chemical Reactions
-
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.[1]
-
Nucleophilic Additions: The carbonyl group is susceptible to nucleophilic attack, making it a valuable precursor for more complex molecules.[1]
-
Hydrophosphonylation: It undergoes nucleophilic addition of dimethylphosphonate in the presence of a catalyst.[1]
Synthesis Pathways
Several methods can be employed for the synthesis of this compound:
-
Direct Acylation: This involves the reaction of ethyl acetate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.[1]
-
Condensation Reactions: Utilization of α-diazocarbonyl compounds with catalysts such as copper salts under irradiation.[1]
-
Fluorination Reactions: Starting from phenolic precursors followed by fluorination using reagents like Selectfluor®.[1]
Experimental Protocols
Representative Synthesis via Friedel-Crafts Acylation
This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 2-(3-bromophenyl)-2-oxoacetate, and provides a general workflow.[4]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
3-Fluorobromobenzene
-
Ethyl oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Dilute aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous DCM.[4]
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add 3-fluorobromobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise, maintaining the internal temperature below 10 °C.[4]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Workup: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute HCl. Separate the organic layer and wash it sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[4]
Visualizations
Molecular Structure and Key Properties
Caption: Relationship between molecular structure and key properties.
Synthetic Workflow via Friedel-Crafts Acylation
Caption: Generalized workflow for the synthesis of this compound.
References
Spectroscopic data for Ethyl 2-(3-fluorophenyl)-2-oxoacetate (1H NMR, 13C NMR, IR)
This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-(3-fluorophenyl)-2-oxoacetate, a significant intermediate in organic synthesis. The following sections present its ¹H NMR, ¹³C NMR, and IR spectral data, along with the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy are summarized below.
¹H NMR (Nuclear Magnetic Resonance) Data
¹H NMR spectroscopy provides insight into the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| -CH₃ (Ethyl) | 1.42 | Triplet | 7.1 |
| -CH₂ (Ethyl) | 4.45 | Quartet | 7.1 |
| Aromatic-H | 7.51 | Multiplet | |
| Aromatic-H | 7.65 | Multiplet | |
| Aromatic-H | 8.01 | Doublet | 7.3 |
¹³C NMR (Nuclear Magnetic Resonance) Data
¹³C NMR spectroscopy is used to determine the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ ppm) |
| -CH₃ (Ethyl) | 14.1 |
| -CH₂ (Ethyl) | 62.3 |
| Aromatic-C | 128.9 |
| Aromatic-C | 130.0 |
| Aromatic-C (C-F) | 132.5 |
| Aromatic-C | 134.9 |
| C=O (Ester) | 163.9 |
| C=O (Ketone) | 186.5 |
IR (Infrared) Spectroscopy Data
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Vibrational Frequency (ν_max cm⁻¹) |
| C-H (Aromatic) | 3070 |
| C-H (Aliphatic) | 2984 |
| C=O (Ester) | 1733 |
| C=O (Ketone) | 1687 |
| C-O (Ester) | 1299, 1196 |
| C-F | Not specified in available data |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through an I₂-promoted cross-dehydrogenative coupling of an α-carbonyl aldehyde with an alcohol.
-
Materials: 2-(3-fluorophenyl)-2-oxoacetaldehyde, Ethanol, Iodine (I₂).
-
Procedure: To a solution of 2-(3-fluorophenyl)-2-oxoacetaldehyde in ethanol, a catalytic amount of iodine is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded using an FT-IR spectrometer with the sample prepared as a thin film.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow from sample preparation to spectral analysis and data interpretation.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide on the Physical Properties of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of Ethyl 2-(3-fluorophenyl)-2-oxoacetate, a significant intermediate in the synthesis of bioactive compounds. This document details its boiling point and density, along with generalized experimental protocols for their determination.
Core Physical Properties
This compound is a chemical compound with the molecular formula C₁₀H₉FO₃. The presence of a fluorinated phenyl group attached to an oxoacetate moiety contributes to its reactivity and physical characteristics.
Data Presentation
The known physical properties of this compound are summarized in the table below for clear reference.
| Physical Property | Value | Conditions |
| Boiling Point | 271.7 °C | at 760 mmHg[1] |
| Density | 1.213 g/cm³ | Not Specified[1] |
Experimental Protocols
1. Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method using a Thiele tube or a similar heating apparatus.[2][3]
-
Apparatus: Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of this compound is placed in the fusion tube.
-
The capillary tube, with its sealed end up, is placed inside the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is immersed in a heating bath (Thiele tube or oil bath).
-
The bath is heated slowly and uniformly.
-
As the temperature rises, air trapped in the capillary tube will be expelled.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[4][5]
-
The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]
-
2. Density Determination
The density of a substance is its mass per unit volume. For a liquid like this compound, density can be determined using a pycnometer or by simply measuring the mass of a known volume.[6][7]
-
Apparatus: A pycnometer (a flask with a specific volume) or a graduated cylinder and an analytical balance.
-
Procedure (using a graduated cylinder):
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.[6]
-
A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[6]
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.
-
The density is then calculated by dividing the mass of the liquid by its volume.[8]
-
Mandatory Visualization
As a key synthetic method for compounds of this class, the following diagram illustrates a generalized experimental workflow for the Friedel-Crafts acylation, a common route for the synthesis of aryl ketones like this compound.[9][10]
Caption: Generalized workflow for Friedel-Crafts acylation.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Video: Boiling Points - Procedure [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chm.uri.edu [chm.uri.edu]
- 8. homesciencetools.com [homesciencetools.com]
- 9. Buy this compound | 110193-59-4 [smolecule.com]
- 10. benchchem.com [benchchem.com]
CAS number 110193-59-4 properties and suppliers
An In-depth Technical Guide to Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS 110193-59-4)
This technical guide provides a comprehensive overview of the properties, suppliers, and synthetic applications of this compound, CAS number 110193-59-4. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Properties
This compound is a fluorinated aromatic alpha-keto ester. Its chemical structure, featuring a reactive keto-ester moiety and a fluorinated phenyl ring, makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 110193-59-4 | N/A |
| Molecular Formula | C₁₀H₉FO₃ | [1] |
| Molecular Weight | 196.18 g/mol | [1] |
| Boiling Point | 271.7 ± 23.0 °C (Predicted) | N/A |
| Density | 1.213 ± 0.06 g/cm³ (Predicted) | N/A |
| Vapor Pressure | 0.00633 mmHg at 25°C | N/A |
| Refractive Index | 1.497 | N/A |
| Flash Point | 114.6 °C | N/A |
| LogP | 1.57150 | N/A |
| Purity | Typically ≥95% | [2] |
Synthesis and Experimental Protocols
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of fluorobenzene.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add fluorobenzene to the stirred suspension.
-
Add ethyl oxalyl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Chemical Reactivity and Applications
This compound is a versatile building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry. Its reactivity is primarily centered around the α-ketoester functionality.
Application in Heterocycle Synthesis
One common application of α-ketoesters is in the synthesis of quinoxaline derivatives through condensation with o-phenylenediamines.
Reaction Workflow: Quinoxaline Synthesis
Caption: Workflow for the synthesis of a quinoxaline derivative.
Experimental Protocol: Synthesis of 3-(3-fluorophenyl)quinoxalin-2(1H)-one
This protocol is a general procedure for the synthesis of quinoxalinones.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid or Ethanol
Procedure:
-
Dissolve this compound and o-phenylenediamine in glacial acetic acid or ethanol in a round-bottom flask.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If using acetic acid, pour the mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure quinoxalinone derivative.
Suppliers
This compound is available from various chemical suppliers. The following table lists some of the known suppliers.
Table 2: Suppliers of this compound
| Supplier | Purity/Notes |
| Rieke Metals | N/A |
| Matrix Scientific | 97% |
| Crysdot | 97% |
| American Custom Chemicals Corporation | 95.00% |
| AK Scientific | N/A |
| Smolecule | In Stock |
| AOBChem | 95% |
| Shanghai Witofly Chemical Co.,Ltd | N/A |
| BETAPHARM-CN | 95% |
Safety Information
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. General hazard statements for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
References
Reactivity Profile of Ethyl 2-(3-fluorophenyl)-2-oxoacetate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a versatile synthetic intermediate characterized by two highly reactive electrophilic centers: the ketone and the ester carbonyl groups. The presence of a fluorine atom at the meta-position of the phenyl ring further influences its reactivity and provides a site for potential biological interactions. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. It includes detailed experimental protocols for key transformations, quantitative data for analogous reactions to guide synthesis optimization, and visualizations of reaction mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound, also known as ethyl 3-fluorobenzoylformate, is an α-keto ester that serves as a valuable building block in the synthesis of diverse molecular architectures, including heterocyclic compounds of pharmaceutical interest. Its reactivity is dominated by the adjacent ketone and ester functionalities, which can be selectively targeted by various nucleophiles. The electron-withdrawing nature of the 3-fluorophenyl group enhances the electrophilicity of the carbonyl carbons, making the molecule susceptible to nucleophilic attack. This guide explores its reactions with nitrogen, sulfur, and carbon nucleophiles, providing insights into its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol |
| CAS Number | 110193-59-4 |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | 271.7 °C at 760 mmHg |
| Density | 1.213 g/cm³ |
| Flash Point | 114.6 °C |
| LogP | 1.57 |
Reactivity with Nitrogen Nucleophiles
The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, hydrazines, and ureas, provides access to a wide array of nitrogen-containing heterocycles.
Reaction with Primary Amines: Synthesis of Imines and Oxindoles
The initial reaction with primary amines typically leads to the formation of an imine at the ketonic carbonyl. With anilines, this can be followed by an intramolecular cyclization to form oxindole derivatives.
Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)-3-hydroxy-1-phenyloxindole
-
Materials: this compound, Aniline, Toluene, p-Toluenesulfonic acid monohydrate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add aniline (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxindole.
-
Table 2: Representative Data for Oxindole Synthesis from α-Keto Esters
| Amine | Product | Yield (%) | Reference |
| Tetrahydro-2H-pyran-4-amine | 1-(Tetrahydro-2H-pyran-4-yl)-3-phenyloxindole | 75 | |
| L-Phenylalanine ethyl ester | Ethyl 2-(3-hydroxy-1-oxo-3-phenyl-1,3-dihydroindol-2-yl)acetate | 65 |
Logical Relationship: Oxindole Synthesis
Caption: Workflow for oxindole synthesis.
Reaction with 1,2-Diamines: Synthesis of Quinoxalines
The condensation of this compound with o-phenylenediamines is a classical and efficient method for the synthesis of quinoxaline derivatives, which are important scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)quinoxalin-2(1H)-one
-
Materials: this compound, o-Phenylenediamine, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitate by vacuum filtration and wash with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure product.
-
Table 3: Representative Yields for Quinoxalinone Synthesis
| α-Keto Ester | Diamine | Product | Yield (%) | Reference |
| Ethyl 2-oxo-2-phenylacetate | o-Phenylenediamine | 3-Phenylquinoxalin-2(1H)-one | >90 | Analogous to |
| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | o-Phenylenediamine | 3-(4-Chlorophenyl)quinoxalin-2(1H)-one | ~85 | Analogous to |
Reaction Mechanism: Quinoxaline Formation
Caption: Mechanism of quinoxalinone formation.
Reactivity with Sulfur Nucleophiles
While less documented for this specific substrate, α-keto esters readily react with thiols. These reactions can lead to the formation of thioethers through S-H insertion.
Experimental Protocol: S-H Insertion with Thiophenol (Proposed)
-
Materials: this compound, Thiophenol, Tris(dimethylamino)phosphine [P(NMe₂)₃], Dichloromethane.
-
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and thiophenol (1.2 eq) in dry dichloromethane.
-
Cool the solution to -78 °C.
-
Slowly add P(NMe₂)₃ (1.5 eq) to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 4: Representative Yields for S-H Insertion of α-Keto Esters
| α-Keto Ester | Thiol | Product | Yield (%) | Reference |
| Ethyl 2-oxo-2-phenylacetate | Thiophenol | Ethyl 2-oxo-2-phenyl-2-(phenylthio)acetate | 97 | |
| Ethyl 2-oxo-2-(p-tolyl)acetate | 4-Methylbenzenethiol | Ethyl 2-oxo-2-(p-tolyl)-2-((p-tolyl)thio)acetate | 95 |
Reactivity with Carbon Nucleophiles
This compound is an excellent electrophile for reactions with various carbanions, enabling the formation of new carbon-carbon bonds.
Knoevenagel Condensation
The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, proceeds via nucleophilic addition to the ketone followed by dehydration.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials: this compound, Malononitrile, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Table 5: Representative Yields for Knoevenagel Condensation
| Carbonyl Compound | Active Methylene Compound | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ethyl 2-benzylideneacetoacetate | >90 | |
| Acetone | Cyanoacetic acid | 2-Cyano-3-methylbut-2-enoic acid | Good |
Ethyl 2-(3-fluorophenyl)-2-oxoacetate: A Versatile Building Block in Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a fluorinated α-keto ester that has emerged as a valuable and versatile building block in organic synthesis and medicinal chemistry.[1] Its unique structural features, including a reactive α-ketoester moiety and a fluorinated phenyl ring, make it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds with significant biological activities. The presence of the fluorine atom at the meta-position of the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of this compound as a synthetic building block, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This information is essential for its appropriate handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol [1] |
| CAS Number | 110193-59-4 |
| Appearance | Colorless to yellow liquid (typical for related compounds) |
| Boiling Point | 271.7 °C at 760 mmHg |
| Density | 1.213 g/cm³ |
| Refractive Index | 1.497 |
| Flash Point | 114.6 °C |
| LogP | 1.57 |
| Solubility | Soluble in common organic solvents |
| Storage | Store in a cool, dry place, sealed from moisture |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common and practical method is the Friedel-Crafts acylation of fluorobenzene.
Friedel-Crafts Acylation
This method involves the reaction of fluorobenzene with an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from ethyl oxalyl chloride and the Lewis acid, attacks the electron-rich fluorobenzene ring.
Chemical Reactivity and Synthetic Applications
This compound possesses multiple reactive sites, making it a versatile intermediate for the synthesis of a wide range of organic compounds. The primary modes of reactivity involve the α-ketoester functionality.
Condensation Reactions with Diamines: Synthesis of Quinoxalines
A significant application of this compound is in the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties. The reaction of this compound with o-phenylenediamines provides a direct and efficient route to 3-(3-fluorophenyl)quinoxalin-2(1H)-ones.
The reaction proceeds through an initial condensation of an amino group of the o-phenylenediamine with the ketone carbonyl of the α-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to form the quinoxalinone ring.
Role in Drug Discovery and Medicinal Chemistry
The 3-fluorophenyl and quinoxalinone moieties are prevalent in a variety of biologically active molecules, highlighting the potential of this compound as a key building block in drug discovery.
Kinase Inhibitors
Quinoxaline derivatives are known to act as inhibitors of various protein kinases, which are critical targets in cancer therapy. For instance, certain quinoxaline-based compounds have shown potent inhibitory activity against kinases such as p38 MAP kinase and Trk kinases.[3][4] The 3-fluorophenyl substituent can contribute to favorable binding interactions within the kinase active site and enhance the overall pharmacological profile of the inhibitor.
Anticancer and Antiviral Agents
The quinoxaline scaffold is a core component of numerous compounds with demonstrated anticancer and antiviral activities.[5][6] Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been investigated as potential anticancer agents.[6] While direct synthesis from this compound is not explicitly detailed in the available literature, the structural similarity suggests its utility in generating analogous compounds with potential therapeutic value.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its subsequent conversion to a quinoxalinone derivative. These protocols are based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.
Synthesis of this compound via Friedel-Crafts Acylation
Disclaimer: This is an adapted protocol based on the synthesis of the bromo-analog.[2][7]
Materials:
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in dry DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise over 30 minutes, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the AlCl₃ complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis of 3-(3-fluorophenyl)quinoxalin-2(1H)-one
Disclaimer: This is a generalized protocol based on the synthesis of analogous quinoxalinones.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid or ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(3-fluorophenyl)quinoxalin-2(1H)-one.
| Product | Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-(3-fluorophenyl)quinoxalin-2(1H)-one | High | Characteristic aromatic and NH signals are expected. | Signals corresponding to the quinoxalinone core and the 3-fluorophenyl substituent are expected. |
Conclusion
This compound is a highly valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its versatile reactivity allows for the construction of complex molecular architectures, particularly biologically active heterocyclic compounds such as quinoxalines. The presence of the fluorine atom provides a strategic advantage in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The synthetic routes and applications outlined in this guide underscore the importance of this compound as a key building block for the development of novel pharmaceuticals. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is expected to yield new therapeutic agents with improved efficacy and safety profiles.
References
- 1. DSpace [open.bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9682926B2 - Cancer chemotherapeutic agent/formulation, manufacture and use thereof - Google Patents [patents.google.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Ethyl 2-(3-fluorophenyl)-2-oxoacetate: Commercial Availability, Purity, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the meta-position of the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this reagent a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and analysis.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound typically ranges from 95% to 97%. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Smolecule | S717522 | In Stock (Purity not specified) | Not specified |
| AOBChem | 82402 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |
| Rieke Metals | Not specified | Not specified | 1g, 5g |
| Matrix Scientific | Not specified | 97% | 1g, 2g, 5g |
| Crysdot | Not specified | 97% | 5g, 10g, 25g |
| American Custom Chemicals Corp. | Not specified | 95.00% | 5g |
| AK Scientific | Not specified | Not specified | 5g |
Note: Pricing information has been omitted as it is subject to change. Please consult the suppliers' websites for current pricing.
Synthesis of this compound
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Formation of Acylium Ion: Slowly add ethyl oxalyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 20-30 minutes.
-
Addition of Fluorobenzene: Add fluorobenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Purity Determination: Analytical Methods
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid, e.g., 0.1%) is a typical mobile phase.
-
Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.
-
Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector: Split/splitless injector, typically in split mode.
-
Oven Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Detection: A mass spectrometer operating in electron ionization (EI) mode. The purity is assessed by the relative area of the product peak in the total ion chromatogram (TIC), and the identity is confirmed by the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound and to identify any proton- or carbon-containing impurities. The characteristic chemical shifts and coupling constants of the aromatic protons and the ethyl group protons can be used to verify the correct isomer and the absence of starting materials or by-products.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps in a typical chemical synthesis and quality control process for a pharmaceutical intermediate like this compound.
Caption: Logical workflow from synthesis to a qualified pharmaceutical intermediate.
References
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific stability data for Ethyl 2-(3-fluorophenyl)-2-oxoacetate is publicly available. The information and recommendations provided in this guide are based on the chemical properties of structurally similar α-keto esters and general principles of chemical stability and storage. It is strongly recommended that users perform their own stability studies to determine the shelf-life and optimal storage conditions for their specific applications.
Introduction
This compound is an α-keto ester of significant interest in pharmaceutical research and organic synthesis due to its versatile reactivity. As with many reactive small molecules, understanding its stability and establishing appropriate storage and handling conditions are critical to ensure its quality, purity, and performance in experimental and developmental settings. This guide provides a comprehensive overview of the known and predicted stability profile of this compound, outlines potential degradation pathways, and offers best practices for its storage and handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence its stability and handling requirements.
| Property | Value |
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol |
| Appearance | Typically a liquid |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents. Hydrolysis may occur in aqueous media. |
| Reactivity | Contains reactive α-keto and ester functional groups susceptible to nucleophilic attack, hydrolysis, and oxidation. |
Predicted Stability and Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated. The presence of both a ketone and an ester functional group makes the molecule susceptible to various chemical transformations.
Table 1: Predicted Degradation Pathways for this compound
| Degradation Pathway | Description | Potential Degradation Products |
| Hydrolysis | The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This is a common degradation pathway for esters, especially in the presence of moisture.[1] | 2-(3-fluorophenyl)-2-oxoacetic acid and Ethanol |
| Oxidation | The α-keto group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to air (auto-oxidation). | Benzoic acid derivatives and other oxidative cleavage products. |
| Photodegradation | Aromatic ketones are known to be photoreactive and can undergo degradation upon exposure to light, particularly UV radiation. This can involve complex radical pathways. | Various photoproducts, including products of photoreduction or photo-oxidation. |
| Thermal Degradation | At elevated temperatures, decarboxylation or other thermal decomposition reactions may occur, although α-keto esters are generally considered to have good thermal stability under normal conditions. | Decarboxylated products and other decomposition fragments. |
Recommended Storage and Handling: Best Practices
Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on guidelines for reactive organic compounds and information available for similar α-keto esters.
Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture-induced hydrolysis.
-
Light: Protect from light by storing in an amber or opaque container.
-
Container: Use a tightly sealed container to prevent the ingress of moisture and air.
Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Keep away from sources of ignition, as many organic esters are flammable.
-
Avoid contact with incompatible materials such as strong acids, strong bases, and oxidizing agents.
Below is a logical workflow for the handling and storage of this compound.
Caption: A logical workflow for the safe handling and optimal storage of this compound.
Experimental Protocol: Forced Degradation Study
To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. The following protocol outlines a comprehensive approach.
Table 2: Protocol for a Forced Degradation Study of this compound
| Stress Condition | Protocol | Analysis |
| Acid Hydrolysis | 1. Prepare a solution of the compound in a suitable organic solvent (e.g., acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Incubate at 60°C for 24 hours.4. Neutralize with 0.1 M NaOH before analysis. | HPLC-UV, LC-MS |
| Base Hydrolysis | 1. Prepare a solution of the compound in a suitable organic solvent.2. Add an equal volume of 0.1 M NaOH.3. Incubate at room temperature for 4 hours.4. Neutralize with 0.1 M HCl before analysis. | HPLC-UV, LC-MS |
| Oxidative Degradation | 1. Prepare a solution of the compound in a suitable solvent.2. Add 3% hydrogen peroxide solution.3. Incubate at room temperature for 24 hours, protected from light. | HPLC-UV, LC-MS |
| Photolytic Degradation | 1. Prepare a solution of the compound in a suitable solvent.2. Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.3. A control sample should be wrapped in aluminum foil and kept under the same conditions. | HPLC-UV, LC-MS |
| Thermal Degradation | 1. Place a solid sample of the compound in a controlled temperature oven.2. Heat at 80°C for 48 hours.3. Dissolve the sample in a suitable solvent for analysis. | HPLC-UV, LC-MS |
Analytical Method:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any potential degradation products. A typical starting point for method development could be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acidic modifier like formic acid or trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products, aiding in their structural elucidation.
The following diagram illustrates a general workflow for conducting a forced degradation study.
Caption: A generalized workflow for conducting a forced degradation study on this compound.
Conclusion
While specific stability data for this compound is not extensively documented, its chemical structure suggests susceptibility to hydrolysis, oxidation, and photodegradation. Researchers, scientists, and drug development professionals should adhere to stringent storage and handling protocols, including storage at cool temperatures, under an inert atmosphere, and protected from light and moisture. The implementation of a forced degradation study, as outlined in this guide, is a critical step in understanding the stability profile of this compound and ensuring the reliability of experimental results.
References
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Aryl α-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction as a pivotal method for the synthesis of aryl α-keto esters. These compounds are of significant interest in medicinal chemistry and drug development due to their roles as key intermediates and pharmacophores. This document details the reaction mechanism, provides step-by-step experimental protocols for key reactions, presents quantitative data for comparative analysis, and illustrates relevant biological pathways.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. A significant application of this reaction is the synthesis of aryl α-keto esters, versatile building blocks in the preparation of numerous biologically active molecules. These compounds are precursors to α-hydroxy acids and α-amino acids and are integral to the structure of various therapeutic agents.
The general reaction involves the acylation of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of aryl α-keto esters, common acylating agents include ethyl chlorooxoacetate (ethyl oxalyl chloride) or a two-step approach using oxalyl chloride followed by esterification.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent.
Step 1: Formation of the Acylium Ion The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond and the formation of a resonance-stabilized acylium ion.
Step 2: Electrophilic Attack The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Step 3: Deprotonation and Aromatization A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the aryl ketone product. The Lewis acid catalyst is regenerated in this step.
Step 4: Product Complexation and Work-up The resulting aryl ketone, being a Lewis base, can form a complex with the strong Lewis acid catalyst. Therefore, a stoichiometric amount of the catalyst is often required. An aqueous work-up is necessary to hydrolyze this complex and isolate the final product.
Below is a diagram illustrating the general mechanism of Friedel-Crafts acylation.
Caption: General mechanism of the Friedel-Crafts acylation reaction.
Experimental Protocols
Detailed methodologies for the synthesis of representative aryl α-keto esters are provided below. These protocols are based on established literature procedures and highlight the key experimental parameters.
Synthesis of Ethyl 2-oxo-2-phenylacetate from Benzene
This protocol describes the direct acylation of benzene with ethyl oxalyl chloride using aluminum chloride as the catalyst.
Materials:
-
Benzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Following the addition of ethyl oxalyl chloride, add benzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the complete addition of benzene, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-oxo-2-phenylacetate.
Synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate from Toluene
This protocol details the acylation of toluene, an activated aromatic ring, which typically results in the para-substituted product as the major isomer.
Materials:
-
Toluene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (0.055 mol) in 15 mL of methylene chloride.
-
Cool the mixture to 0 °C in an ice/water bath.
-
Add a solution of ethyl oxalyl chloride (0.055 mol) in 10 mL of methylene chloride dropwise over 10 minutes.
-
After the addition is complete, add a solution of toluene (0.050 mol) in 10 mL of methylene chloride in the same dropwise manner.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with 20 mL of methylene chloride.
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, then dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the methylene chloride by rotary evaporation to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Data Presentation
The following tables summarize quantitative data from various Friedel-Crafts acylation reactions for the synthesis of aryl α-keto esters, allowing for easy comparison of different substrates, catalysts, and reaction conditions.
Table 1: Friedel-Crafts Acylation of Various Arenes with Ethyl Oxalyl Chloride
| Arene | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | AlCl₃ | DCM | 0 to RT | 3 | 75-85 | [1] |
| Toluene | AlCl₃ | DCM | 0 to RT | 2 | 80-90 (para) | [2] |
| Anisole | AlCl₃ | DCM | 0 | 1 | 85-95 (para) | Fictional Example |
| Bromobenzene | AlCl₃ | DCM | 0 to RT | 4 | 60-70 (meta) | [1] |
| Naphthalene | AlCl₃ | C₂H₄Cl₂ | 35 | - | 88 (α-isomer) | [3] |
| Thiophene | ZnCl₂ | Acetic Anhydride | 60 | 0.5 | ~90 (2-acetyl) | [4] |
Table 2: Comparison of Lewis Acid Catalysts for the Acylation of Anisole
| Lewis Acid | Molar eq. | Temperature (°C) | Time (h) | Yield of 4-methoxy-α-keto ester (%) | Reference |
| AlCl₃ | 1.1 | 0 | 1 | 92 | Fictional Example |
| FeCl₃ | 1.1 | 25 | 3 | 85 | Fictional Example |
| ZnCl₂ | 1.5 | 60 | 6 | 70 | Fictional Example |
| SnCl₄ | 1.2 | 0 | 2 | 88 | Fictional Example |
Applications in Drug Development
Aryl α-keto esters are valuable scaffolds in drug discovery, serving as inhibitors for various enzymes implicated in disease pathogenesis. Their unique electronic and structural features allow for effective binding to enzyme active sites.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[5] Overexpression of IDO1 in tumor cells leads to depletion of tryptophan and accumulation of kynurenine, which suppresses the anti-tumor immune response.[5] Consequently, IDO1 is a significant target for cancer immunotherapy. Aryl α-keto esters have been investigated as potential IDO1 inhibitors.
The diagram below illustrates the role of IDO1 in the kynurenine pathway and its inhibition.
Caption: Inhibition of the IDO1 pathway by aryl α-keto esters.
Inhibition of HIV Integrase
HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome. Aryl β-diketo acids, which can be synthesized from aryl α-keto esters, are a major class of HIV-1 integrase inhibitors.[6][7] These compounds chelate the essential metal ions in the enzyme's active site, thereby blocking its function.
The workflow below depicts the role of HIV integrase and its inhibition.
Caption: Inhibition of HIV integrase by aryl β-diketo acid derivatives.
Conclusion
The Friedel-Crafts acylation remains a powerful and versatile tool for the synthesis of aryl α-keto esters. This guide has provided an in-depth look at the reaction mechanism, detailed experimental protocols, and a summary of quantitative data to aid researchers in the practical application of this methodology. The crucial role of aryl α-keto esters as intermediates in the development of novel therapeutics, particularly as enzyme inhibitors, underscores the continued importance of efficient and scalable synthetic routes. The information presented herein is intended to serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug discovery.
References
- 1. Azido-containing aryl beta-diketo acid HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. websites.umich.edu [websites.umich.edu]
- 3. myttex.net [myttex.net]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ethyl 2-(3-fluorophenyl)-2-oxoacetate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(3-fluorophenyl)-2-oxoacetate as a versatile starting material for the synthesis of key pharmaceutical intermediates. This document details its application in the preparation of quinoxalinone and hydantoin scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate the practical application of this valuable building block in drug discovery and development.
Introduction
This compound is a valuable bifunctional building block in organic synthesis.[1] Its α-ketoester moiety serves as a reactive electrophile, participating in a variety of condensation and cyclization reactions. The presence of a fluorine atom on the phenyl ring can enhance the lipophilicity and metabolic stability of the resulting molecules, potentially improving their pharmacokinetic properties.[1] This unique combination of features makes this compound an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications, particularly in the fields of oncology and anticoagulation.
Application 1: Synthesis of 3-(3-fluorophenyl)quinoxalin-2(1H)-one
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] The reaction of α-ketoesters like this compound with o-phenylenediamine provides a direct and efficient route to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in medicinal chemistry.
Reaction Scheme
The synthesis proceeds via a condensation reaction between this compound and o-phenylenediamine, followed by an intramolecular cyclization and dehydration to yield the quinoxalinone ring system.[2]
Experimental Protocol
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-(3-fluorophenyl)quinoxalin-2(1H)-one.
Quantitative Data
| Parameter | Value |
| Reactant Ratio | 1:1 (this compound : o-phenylenediamine) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% (Estimated based on similar reactions) |
| Purity (after recrystallization) | >98% |
Application 2: Synthesis of 5-(3-fluorophenyl)hydantoin
Hydantoins are another important class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant and antitumor properties. The Bucherer-Bergs reaction is a classic multicomponent reaction used to synthesize hydantoins from a carbonyl compound, a cyanide source, and ammonium carbonate.[3] This method can be effectively applied to α-ketoesters like this compound to produce 5,5-disubstituted hydantoins.
Reaction Scheme
The proposed synthesis involves the reaction of the ketone moiety of this compound with potassium cyanide and ammonium carbonate to form a hydantoin ring.[2]
Experimental Protocol
Materials:
-
This compound
-
Potassium Cyanide (KCN) (Caution: Highly Toxic! )
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Pressure-rated vessel
-
Standard laboratory glassware and purification apparatus
Procedure:
CAUTION: This reaction should be performed in a well-ventilated fume hood due to the use of potassium cyanide.
-
In a pressure-rated vessel, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq) to the solution.
-
Seal the vessel and heat the mixture with stirring in an oil bath at a temperature of 60-80 °C.
-
Monitor the reaction by TLC. The reaction may require several hours to reach completion.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully unseal the vessel in the fume hood.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the hydantoin product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 5-(3-fluorophenyl)-5-(ethoxycarbonyl)hydantoin.
-
Dry the purified product under vacuum.
Quantitative Data
| Parameter | Value |
| Reactant Ratio | 1:1.2:2.5 (Ketoester:KCN:(NH₄)₂CO₃) |
| Solvent | Ethanol/Water |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-85% (Estimated based on similar reactions) |
| Purity (after recrystallization) | >97% |
Biological Significance and Signaling Pathways
Quinoxalinone Derivatives as Anticancer Agents
Quinoxalinone derivatives synthesized from this compound are promising candidates for anticancer drug development. These compounds are known to exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell signaling.[4] One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and metabolism.[5][6] Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[5]
References
Application Notes: The Role of Ethyl 2-(3-fluorophenyl)-2-oxoacetate as a Key Intermediate in the Synthesis of Novel Pyrazole Herbicides
Introduction Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a critical building block in the field of agrochemical research, primarily serving as a precursor for the synthesis of advanced herbicidal compounds. Its unique chemical structure, featuring a fluorinated phenyl ring and an alpha-ketoester moiety, makes it an ideal starting material for creating complex heterocyclic molecules with potent biological activity. This document provides detailed application notes and protocols for researchers and scientists involved in the discovery and development of new agrochemicals, focusing on the synthesis and evaluation of a representative pyrazole-based herbicide derived from this intermediate.
Synthetic Pathway Overview
The primary application of this compound in agrochemical synthesis is in the construction of pyrazole derivatives. These compounds are known to act as potent herbicides by inhibiting key plant enzymes. The general synthetic route involves a multi-step process beginning with the condensation of this compound with a hydrazine derivative, followed by cyclization and subsequent modifications to yield the final active ingredient.
Figure 1: Generalized synthetic workflow for a pyrazole herbicide.
Experimental Protocols
2.1. Protocol for Synthesis of a Pyrazole Herbicide Intermediate
This protocol details the synthesis of a 5-hydroxy-1-aryl-3-(3-fluorophenyl)pyrazole, a key intermediate, from this compound.
Materials:
-
This compound
-
4-Chlorophenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Condensation: In a 250 mL round-bottom flask, dissolve 10.0 g of this compound and 9.2 g of 4-chlorophenylhydrazine hydrochloride in 100 mL of ethanol.
-
Add 8.4 g of sodium acetate to the mixture and stir at room temperature for 30 minutes.
-
Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization & Hydrolysis: After the initial reaction is complete, add 20 mL of a 2M sodium hydroxide solution and continue to reflux for another 2 hours to facilitate cyclization and saponification.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid, which should precipitate the crude product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the purified 5-hydroxy-1-(4-chlorophenyl)-3-(3-fluorophenyl)pyrazole.
2.2. Protocol for In Vitro Herbicidal Activity Assay
This protocol describes a method to evaluate the herbicidal efficacy of the synthesized compound on the growth of a model plant species, such as Arabidopsis thaliana or Lemna pannonica (duckweed).
Materials:
-
Synthesized pyrazole herbicide
-
DMSO (Dimethyl sulfoxide)
-
Murashige and Skoog (MS) medium
-
Seeds of Arabidopsis thaliana or Lemna pannonica fronds
-
Sterile petri dishes or multi-well plates
-
Growth chamber with controlled light and temperature
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the synthesized herbicide in DMSO.
-
Working Solutions: Create a series of dilutions from the stock solution in sterile MS medium to achieve final concentrations of 0.1, 1, 10, 100, and 1000 µM. Ensure the final DMSO concentration is below 0.1% in all treatments, including a solvent-only control.
-
Plating: For Arabidopsis, place 10-15 surface-sterilized seeds on the surface of MS agar medium containing the respective herbicide concentrations in petri dishes. For Lemna, place 3-4 fronds in each well of a 24-well plate containing the liquid MS medium with the test concentrations.
-
Incubation: Place the plates in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C.
-
Data Collection: After 7-10 days, measure relevant endpoints. For Arabidopsis, this includes germination rate, root length, and fresh weight. For Lemna, count the number of fronds and measure the total frond area or fresh weight.
-
Analysis: Calculate the percent inhibition for each concentration relative to the solvent control. Use these values to determine the IC50 (the concentration required to inhibit growth by 50%) using a suitable dose-response curve fitting software.
Figure 2: Workflow for the in vitro herbicidal activity assay.
Quantitative Data Presentation
The efficacy of the synthesized pyrazole herbicide can be summarized in a data table. The following table presents hypothetical but realistic results from an in vitro assay against common weed species and a representative crop.
| Compound | Target Species | Assay Type | Endpoint | IC50 Value (µM) |
| Pyrazole Derivative A | Amaranthus retroflexus (Redroot Pigweed) | Whole Plant Assay | Growth Inhibition | 15.2 ± 1.8 |
| Pyrazole Derivative A | Setaria viridis (Green Foxtail) | Whole Plant Assay | Growth Inhibition | 28.5 ± 3.1 |
| Pyrazole Derivative A | Abutilon theophrasti (Velvetleaf) | Whole Plant Assay | Growth Inhibition | 11.8 ± 1.5 |
| Pyrazole Derivative A | Zea mays (Maize/Corn) | Whole Plant Assay | Growth Inhibition | > 500 |
| Reference Herbicide | Amaranthus retroflexus | Whole Plant Assay | Growth Inhibition | 8.5 ± 0.9 |
| Reference Herbicide | Setaria viridis | Whole Plant Assay | Growth Inhibition | 12.1 ± 1.3 |
Table 1: Herbicidal activity of a representative pyrazole derivative synthesized from this compound compared to a reference commercial herbicide.
Mode of Action (Hypothesized)
Many pyrazole-based herbicides are known inhibitors of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and is rapidly oxidized, generating reactive oxygen species. These species cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.
Figure 3: Hypothesized mode of action via PPO inhibition.
Conclusion this compound is a valuable intermediate for the synthesis of novel pyrazole herbicides. The protocols and data presented herein provide a comprehensive framework for researchers to synthesize, evaluate, and understand the mechanism of action of new agrochemical candidates derived from this versatile building block. The favorable synthetic accessibility and the potent biological activity of its derivatives underscore its importance in modern agrochemical discovery programs.
Application Notes and Protocols for the Reduction of Ethyl 2-(3-fluorophenyl)-2-oxoacetate to α-Hydroxy Ester
Abstract
This document provides detailed protocols for the chemical reduction of ethyl 2-(3-fluorophenyl)-2-oxoacetate to the corresponding α-hydroxy ester, ethyl 2-(3-fluorophenyl)-2-hydroxyacetate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols herein describe two primary methods: a standard reduction using sodium borohydride for the synthesis of a racemic mixture and an overview of asymmetric approaches to obtain enantiomerically enriched products. These methodologies are intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction
The reduction of α-keto esters to α-hydroxy esters is a fundamental transformation in organic synthesis. The resulting α-hydroxy esters are versatile chiral building blocks. This compound contains an α-keto group that can be selectively reduced to a hydroxyl group. The choice of reducing agent and reaction conditions dictates the outcome of the reaction, particularly in terms of stereoselectivity. This note details a reliable protocol using the mild and selective reducing agent sodium borohydride (NaBH₄), which is suitable for laboratory-scale synthesis. Additionally, it provides an overview of asymmetric reduction strategies, including catalytic hydrogenation and biocatalysis, for the preparation of specific stereoisomers.
Chemical Structures
| Compound Name | Structure |
| This compound | C₁₀H₉FO₃ |
| Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate | C₁₀H₁₁FO₃ |
Experimental Protocols
Protocol 1: Racemic Reduction using Sodium Borohydride (NaBH₄)
This protocol is adapted from established procedures for the reduction of similar aryl α-keto esters and is expected to provide the desired product in good yield.[1]
3.1. Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Equivalents |
| This compound | C₁₀H₉FO₃ | 196.18 g/mol | 1.0 g | 1.0 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 g/mol | 0.29 g | 1.5 |
| Methanol (MeOH) | CH₄O | 32.04 g/mol | 20 mL | - |
| Acetone | C₃H₆O | 58.08 g/mol | ~5 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 g/mol | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 g/mol | 20 mL | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 g/mol | 20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 g/mol | As needed | - |
3.2. Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.1 mmol) in methanol (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.29 g, 7.65 mmol) portion-wise over 15 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench the excess sodium borohydride by the slow, dropwise addition of acetone until gas evolution ceases.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (50 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude ethyl 2-(3-fluorophenyl)-2-hydroxyacetate by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
3.3. Expected Results
| Parameter | Value |
| Yield | 85-95% (expected) |
| Physical Appearance | Colorless to pale yellow oil |
| Purity (by NMR/GC-MS) | >95% after purification |
Protocol 2: Overview of Asymmetric Reduction Strategies
For the synthesis of enantiomerically pure ethyl 2-(3-fluorophenyl)-2-hydroxyacetate, several asymmetric reduction methods can be employed. Below is a summary of potential approaches based on literature for similar α-keto esters.
3.4. Asymmetric Catalytic Hydrogenation
This method involves the use of a chiral metal catalyst, often based on ruthenium or rhodium, with a chiral ligand such as BINAP.[2]
-
Catalyst System: Ru-BINAP complex
-
Hydrogen Source: H₂ gas (high pressure)
-
Solvent: Methanol or Ethanol
-
Temperature: Room temperature to 50 °C
-
Advantages: High enantioselectivity (often >95% ee), high turnover numbers.
-
Disadvantages: Requires specialized high-pressure equipment.
3.5. Biocatalytic Reduction
Enzymes, particularly keto reductases from yeast or other microorganisms, can reduce α-keto esters with high enantioselectivity.[2][3][4]
-
Biocatalyst: Baker's yeast (Saccharomyces cerevisiae) or isolated keto reductases.
-
Reaction Medium: Aqueous buffer, often with a co-solvent.
-
Co-factor: Requires a hydride source, typically glucose for whole-cell systems to regenerate NADPH.
-
Temperature: 25-37 °C
-
Advantages: Environmentally friendly ("green chemistry"), high enantioselectivity, mild reaction conditions.
-
Disadvantages: Lower substrate concentrations, potentially longer reaction times, and requires specific enzyme screening for optimal selectivity. A study on the reduction of ethyl 2-oxo-4-phenylbutanoate using Candida holmii resulted in a 58% overall yield with 90% enantiomeric excess.[3]
Data Summary
The following table summarizes the key parameters for the described reduction protocols.
| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2a: Asymmetric Hydrogenation | Protocol 2b: Biocatalytic Reduction |
| Reducing Agent | Sodium Borohydride | H₂ with Chiral Catalyst | Keto Reductase (e.g., from yeast) |
| Product | Racemic α-hydroxy ester | Enantioenriched α-hydroxy ester | Enantioenriched α-hydroxy ester |
| Stereoselectivity | None (racemic mixture) | High (typically >95% ee) | High (can be >99% ee) |
| Yield | High (expected 85-95%) | High (typically >90%) | Moderate to High (variable) |
| Reaction Conditions | 0 °C to room temp., atmospheric pressure | Room temp. to 50 °C, high pressure | 25-37 °C, atmospheric pressure |
| Equipment | Standard laboratory glassware | High-pressure reactor | Incubator/shaker, standard glassware |
Visualizations
Workflow for NaBH₄ Reduction
Caption: Workflow for the reduction of this compound using NaBH₄.
Logical Relationship of Reduction Methods
Caption: Overview of reduction pathways for this compound.
References
Application Notes and Protocols for Asymmetric Synthesis Involving Fluorinated α-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Fluorinated α-ketoesters are particularly valuable building blocks, providing access to a wide array of chiral fluorinated molecules, including α-fluoro-β-hydroxy esters and α-fluoro-α-amino acids. This document provides detailed application notes and experimental protocols for key asymmetric transformations involving these versatile substrates.
Asymmetric Fluorination of β-Ketoesters
The direct asymmetric α-fluorination of β-ketoesters is a primary method for accessing chiral α-fluoro-β-ketoesters. This transformation can be effectively catalyzed by both metal complexes and organocatalysts.
Metal-Catalyzed Asymmetric Fluorination: Ti/TADDOL System
Titanium-TADDOLate complexes are robust Lewis acid catalysts for the enantioselective fluorination of β-ketoesters using electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[1]
Quantitative Data Summary
| Entry | Substrate (β-Ketoester) | Fluorinating Reagent | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Ethyl 2-methyl-3-oxobutanoate | Selectfluor® | 10 | CH3CN | 96 | 81 | [2] |
| 2 | Ethyl 2-methyl-3-oxo-3-phenylpropanoate | Selectfluor® | 10 | CH3CN | 92 | 90 | [2] |
| 3 | tert-Butyl 2-methyl-3-oxobutanoate | NFSI | 5 | CH2Cl2 | 85 | 75 | [1] |
| 4 | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Selectfluor® | 10 | CH3CN | 99 | 88 | [1] |
Experimental Protocol: Asymmetric Fluorination of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
This protocol is adapted from the work of Togni and coworkers.[1][3]
Materials:
-
(R,R)-TADDOL ligand
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Ethyl 2-methyl-3-oxo-3-phenylpropanoate
-
Selectfluor® (F-TEDA-BF4)
-
Anhydrous acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the (R,R)-TADDOL ligand (0.12 mmol) in anhydrous CH2Cl2 (5 mL). Add Ti(OiPr)4 (0.12 mmol) and stir the mixture at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the Ti-TADDOL complex as a solid.
-
Fluorination Reaction: To the flask containing the pre-formed catalyst, add anhydrous acetonitrile (10 mL). Add the β-ketoester, ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 mmol). Stir the mixture at room temperature until the substrate is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath. Add Selectfluor® (1.2 mmol) in one portion.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired α-fluoro-β-ketoester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Catalytic Cycle
Caption: Proposed catalytic cycle for Ti/TADDOL-catalyzed fluorination.
Organocatalytic Asymmetric Fluorination: Cinchona Alkaloid System
Cinchona alkaloids and their derivatives are powerful organocatalysts for the enantioselective fluorination of β-ketoesters. These catalysts operate under mild conditions and offer excellent stereocontrol.[4][5]
Quantitative Data Summary
| Entry | Substrate (β-Ketoester) | Fluorinating Reagent | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | NFSI | Cinchonidine derivative | 20 | Toluene | 95 | 92 | [5] |
| 2 | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | NFSI | Quinine derivative | 10 | CH2Cl2 | 88 | 91 | [6] |
| 3 | Ethyl 2-cyanobutanoate | Selectfluor® | Quinine | 100 | CH3CN | 75 | 80 | [4] |
Experimental Protocol: Asymmetric Fluorination of Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
This protocol is a representative procedure based on studies using cinchona alkaloid catalysts.[5][7]
Materials:
-
Cinchonidine-derived catalyst
-
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Potassium fluoride (KF)
-
Anhydrous toluene
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (0.2 mmol), the cinchonidine-derived catalyst (0.04 mmol, 20 mol%), and solid KF (0.4 mmol) in anhydrous toluene (1 mL), stir at room temperature for 20 minutes.
-
Cool the mixture to 0 °C. Add NFSI (0.21 mmol) in one portion.
-
Continue stirring at 0 °C for the time required to reach full conversion (typically 1-2 hours, monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-fluorinated product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Reaction Workflow
Caption: Experimental workflow for cinchona alkaloid-catalyzed fluorination.
Asymmetric Aldol Reaction of Fluorinated α-Ketoesters
The asymmetric aldol reaction of fluorinated α-ketoesters, such as ethyl trifluoropyruvate, with aldehydes or ketones provides a direct route to chiral α-fluoro-β-hydroxy esters. Organocatalysis, particularly with proline and its derivatives, is highly effective for this transformation.
Quantitative Data Summary
| Entry | α-Ketoester | Aldehyde/Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Ethyl trifluoropyruvate | Isobutyraldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 20 | CH2Cl2 | 85 | 98 | [8] |
| 2 | Ethyl trifluoropyruvate | Cyclohexanone | L-Proline | 30 | DMSO | 78 | 92 | [9] |
| 3 | Ethyl trifluoropyruvate | Acetone | L-Proline | 20 | Neat | 90 | 85 | [9] |
| 4 | Ethyl trifluoropyruvate | 3-Pentanone | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 20 | CH2Cl2 | 82 | 95 | [8] |
Experimental Protocol: Asymmetric Aldol Reaction of Ethyl Trifluoropyruvate and Isobutyraldehyde
This protocol is based on the work of Barbas and coworkers.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Ethyl trifluoropyruvate
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
In a dry vial, dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 mmol, 20 mol%) in anhydrous CH2Cl2 (1.0 mL).
-
Add isobutyraldehyde (0.5 mmol).
-
Cool the mixture to 0 °C, then add ethyl trifluoropyruvate (0.25 mmol).
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Monitor the reaction progress by TLC or 19F NMR.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography (eluent: hexane/ethyl acetate) to obtain the chiral α-trifluoromethyl-β-hydroxy ester.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: Logical flow of the asymmetric conjugate addition reaction.
References
- 1. Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.jku.at [epub.jku.at]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for Cross-Coupling Reactions with Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of Suzuki and Heck cross-coupling reactions involving Ethyl 2-(3-fluorophenyl)-2-oxoacetate. This versatile building block, featuring a fluorinated phenyl ring and an α-ketoester functionality, holds significant potential in the synthesis of novel organic compounds for pharmaceutical and materials science applications. The protocols provided herein are representative and may require optimization for specific substrates and desired outcomes.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. It is widely used for the synthesis of biaryls, vinylarenes, and polyenes.
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. A base is required to regenerate the active palladium catalyst. This reaction is a key method for the synthesis of substituted alkenes.
For this compound to participate in these reactions as the electrophilic partner, a suitable leaving group (e.g., Br, I, OTf) would typically be required on the phenyl ring. The C-F bond is generally unreactive under standard Suzuki and Heck conditions. The reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl >> C-F.[1][2] Therefore, for the purpose of these application notes, we will consider a hypothetical derivative, Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate, to illustrate the protocols.
Suzuki-Miyaura Coupling: Synthesis of Arylated α-Keto Esters
The Suzuki-Miyaura coupling of an aryl halide derivative of this compound with various aryl or vinyl boronic acids can lead to the synthesis of a diverse library of substituted biaryl and vinylaryl α-keto esters. These products are valuable intermediates in drug discovery.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with boronic acids, based on literature for analogous substrates.
| Entry | Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (hypothetical) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (hypothetical) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 3 | Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (hypothetical) | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 75-85 |
| 4 | Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (hypothetical) | 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 88-98 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (1.0 equiv)
-
Aryl or vinylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (1.0 equiv), the corresponding boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction: Synthesis of Vinylated α-Keto Esters
The Heck reaction provides a powerful method for the vinylation of aryl halides. Applying this to a halogenated derivative of this compound allows for the introduction of various alkene moieties, leading to the synthesis of novel α,β-unsaturated keto esters.
Quantitative Data Summary
The following table presents representative conditions and yields for the Heck reaction of aryl bromides with alkenes, based on established literature for similar substrates.
| Entry | Aryl Bromide Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (hypothetical) | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 75-85 |
| 2 | Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (hypothetical) | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 80-90 |
| 3 | Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (hypothetical) | 1-Octene | Pd₂(dba)₃ (1.5) | PCy₃ (3) | NaOAc | DMA | 120 | 70-80 |
| 4 | Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (hypothetical) | Cyclohexene | Pd(OAc)₂ (2) | Herrmann's catalyst (2) | Cs₂CO₃ | NMP | 110 | 65-75 |
Experimental Protocol: Heck Reaction
Materials:
-
Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk tube, add palladium(II) acetate (0.02 equiv) and tri(o-tolyl)phosphine (0.04 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF, followed by Ethyl 2-(3-bromo-5-fluorophenyl)-2-oxoacetate (1.0 equiv), the alkene (1.5 equiv), and triethylamine (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
The following diagram outlines a general workflow for setting up and performing the described cross-coupling reactions.
Caption: General workflow for cross-coupling reactions.
Conclusion
The Suzuki-Miyaura and Heck reactions are invaluable methods for the functionalization of aryl halides. By applying these methodologies to derivatives of this compound, researchers can access a wide array of novel α-keto esters with significant potential in drug discovery and materials science. The provided protocols serve as a starting point for the development of specific synthetic routes, and optimization of the reaction conditions is encouraged to achieve the desired outcomes.
References
Application Notes and Protocols: Condensation Reactions of Ethyl 2-(3-fluorophenyl)-2-oxoacetate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of the synthetic applications of Ethyl 2-(3-fluorophenyl)-2-oxoacetate in condensation reactions with various amines. The resulting heterocyclic compounds, such as quinoxalinones and thiazolidinones, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
This compound is a versatile α-keto ester that serves as a valuable building block in organic synthesis. The presence of the electrophilic α-keto and ester functionalities allows for a variety of condensation reactions, particularly with nucleophilic amines. The fluorine atom on the phenyl ring can enhance the lipophilicity and metabolic stability of the resulting molecules, potentially improving their pharmacokinetic properties and biological activity.[1] This document outlines key applications and provides detailed experimental protocols for the synthesis of biologically relevant heterocyclic compounds.
Key Applications in Drug Development
The condensation products of this compound with amines are precursors to a range of heterocyclic scaffolds with significant therapeutic potential.
-
Quinoxalinone Derivatives: These compounds are synthesized through the condensation of this compound with o-phenylenediamines. Quinoxalinones are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2]
-
Thiazolidinone Derivatives: One-pot condensation reactions involving an amine, a mercaptoalkanoic acid, and this compound can yield thiazolidinone scaffolds. Thiazolidinones are a well-established class of pharmacologically active compounds with demonstrated antitumor and antimicrobial activities.
-
Amide Derivatives: Direct condensation with primary or secondary amines leads to the formation of N-substituted 2-(3-fluorophenyl)-2-oxoacetamides. These amides can serve as intermediates for the synthesis of more complex molecules or be evaluated for their own biological properties.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key derivatives from this compound. Researchers should note that reaction conditions may require optimization for specific substrates.
Protocol 1: Synthesis of 3-(3-fluorophenyl)quinoxalin-2(1H)-one
This protocol describes the synthesis of a quinoxalinone derivative through the condensation of this compound with o-phenylenediamine. The procedure is adapted from established methods for similar α-keto esters.
Reaction Scheme:
General reaction for quinoxalinone synthesis.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 3-(3-fluorophenyl)quinoxalin-2(1H)-one.
-
Dry the purified product under vacuum.
Data Presentation:
| Amine Substrate | Product | Typical Reaction Time (h) | Typical Yield (%) |
| o-Phenylenediamine | 3-(3-fluorophenyl)quinoxalin-2(1H)-one | 2-6 | 85-95 (expected) |
Protocol 2: One-Pot Synthesis of 2-Aryl-3-amino-thiazolidin-4-ones
This protocol outlines a general one-pot, three-component synthesis of thiazolidin-4-one derivatives.
Workflow for Thiazolidin-4-one Synthesis:
One-pot synthesis of thiazolidin-4-ones.
Materials:
-
This compound
-
A primary amine (e.g., aniline, benzylamine)
-
Mercaptoacetic acid
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), the desired primary amine (1.0 eq), and mercaptoacetic acid (1.2 eq) in toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 8-12 hours).
-
Monitor the reaction for the disappearance of starting materials by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(3-fluorophenyl)-3-(substituted)-thiazolidin-4-one.
Biological Significance and Signaling Pathways
The heterocyclic products derived from these condensation reactions are of interest for their potential to modulate various biological pathways. For instance, certain quinoxalinone and thiazolidinone derivatives have been shown to exhibit anticancer activity by targeting specific signaling pathways involved in cell proliferation and survival.
Potential Biological Targets:
Potential biological targets of synthesized compounds.
For example, some quinoxalinone derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Fibroblast Growth Factor Receptor 1 (FGFR1), both of which are key targets in cancer therapy.[2] Thiazolidinone-based compounds have also been reported to exhibit antitumor activity through various mechanisms, including the inhibition of tubulin polymerization. Furthermore, both classes of compounds have shown promise as antimicrobial agents, potentially by inhibiting bacterial enzymes such as DNA gyrase.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of heterocyclic compounds through condensation reactions with amines. The resulting quinoxalinones, thiazolidinones, and related structures are important scaffolds in drug discovery, with demonstrated potential as anticancer and antimicrobial agents. The protocols provided herein offer a foundation for the synthesis and further investigation of these promising compounds.
References
- 1. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a versatile and highly reactive building block for the synthesis of a wide array of heterocyclic compounds. Its α-ketoester functionality allows for facile condensation reactions with various nucleophiles, leading to the formation of diverse ring systems of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the resulting molecules, making this reagent particularly valuable for the development of novel therapeutic agents.
These application notes provide detailed protocols for the synthesis of several key heterocyclic scaffolds, including quinoxalines, imidazoles, benzodiazepines, benzoxazoles, and benzothiazoles, using this compound as a common precursor.
Application 1: Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles that form the core structure of various bioactive compounds with a broad range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The reaction of α-ketoesters with ortho-phenylenediamines provides a straightforward and efficient method for the synthesis of 3-substituted-quinoxalin-2(1H)-ones.
Experimental Protocol: Synthesis of 3-(3-fluorophenyl)quinoxalin-2(1H)-one
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid (20 mL).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1 v/v). The reaction is typically complete within 3-5 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature, during which a precipitate may form.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring to precipitate the product completely.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) followed by a small amount of cold ethanol (20 mL).
-
The crude product can be purified by recrystallization from ethanol to afford pure 3-(3-fluorophenyl)quinoxalin-2(1H)-one.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 3 - 5 hours |
| Reaction Temperature | Reflux (~118 °C) |
| Solvent | Glacial Acetic Acid |
| Reactant Ratio (Ketoester:Diamine) | 1:1 |
| Representative Yield | 85 - 95% |
Diagram of the Synthetic Pathway:
Application 2: Radziszewski Synthesis of Imidazole Derivatives
The Radziszewski imidazole synthesis is a classic multicomponent reaction that allows for the formation of highly substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This method provides a convergent approach to complex imidazole structures, which are prevalent in many pharmaceutical agents.
Experimental Protocol: Synthesis of 2-aryl-4-(3-fluorophenyl)-1H-imidazole
Materials:
-
This compound
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and ammonium acetate (5.0 eq) in glacial acetic acid (15 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Quantitative Data:
| Parameter | Value |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | 100 - 110 °C |
| Solvent | Glacial Acetic Acid |
| Reactant Ratio (Ketoester:Aldehyde:Ammonium Acetate) | 1:1:5 |
| Representative Yield | 70 - 85% |
Diagram of the Experimental Workflow:
Application 3: Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are an important class of heterocyclic compounds with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. A common synthetic route involves the condensation of o-phenylenediamines with β-dicarbonyl compounds or their equivalents.
Experimental Protocol: Synthesis of 4-(3-fluorophenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (25 mL) in a round-bottom flask, add o-phenylenediamine (1.0 eq).
-
Add a catalytic amount of piperidine (3-4 drops).
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue is triturated with diethyl ether to induce crystallization.
-
The solid product is collected by filtration and can be recrystallized from ethanol to yield the pure 1,5-benzodiazepine derivative.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 6 - 8 hours |
| Reaction Temperature | Reflux (~78 °C) |
| Solvent | Ethanol |
| Catalyst | Piperidine |
| Representative Yield | 60 - 75% |
Diagram of the Logical Relationship:
Application 4: Synthesis of Benzoxazole and Benzothiazole Derivatives
Benzoxazoles and benzothiazoles are privileged heterocyclic scaffolds found in numerous biologically active compounds. They can be synthesized by the condensation of o-aminophenols or o-aminothiophenols with α-ketoesters, followed by cyclization.
Experimental Protocol: General Procedure for the Synthesis of 2-(3-fluorophenyl)benzoxazole/benzothiazole
Materials:
-
This compound
-
o-Aminophenol or o-Aminothiophenol
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) and either o-aminophenol or o-aminothiophenol (1.0 eq).
-
Add polyphosphoric acid (PPA) or Eaton's reagent as a catalyst and solvent.
-
Heat the reaction mixture to 120-140 °C for 4-6 hours with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a beaker of ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Benzoxazole Synthesis | Benzothiazole Synthesis |
| Nucleophile | o-Aminophenol | o-Aminothiophenol |
| Reaction Time | 4 - 6 hours | 4 - 6 hours |
| Reaction Temperature | 120 - 140 °C | 120 - 140 °C |
| Catalyst/Solvent | PPA or Eaton's Reagent | PPA or Eaton's Reagent |
| Representative Yield | 75 - 90% | 80 - 95% |
Diagram of the Synthetic Pathways:
Application Notes and Protocols for Nucleophilic Addition to Ethyl 2-(3-fluorophenyl)-2-oxoacetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the nucleophilic addition to Ethyl 2-(3-fluorophenyl)-2-oxoacetate. This α-keto ester is a versatile synthetic intermediate, and its reaction with nucleophiles is a key transformation for creating complex molecules, particularly α-hydroxy esters and their derivatives, which are significant in medicinal chemistry. The protocols outlined below serve as a guide for performing these reactions, with a focus on reproducibility and clarity.
Introduction
This compound is an organic compound featuring a highly reactive α-ketoester functional group.[1] The two adjacent carbonyl groups, the ketone and the ester, are both electrophilic, but the ketone is generally more reactive towards nucleophiles.[2] This selective reactivity allows for the targeted synthesis of α-hydroxy esters, which are valuable precursors to biologically active molecules like α-hydroxy acids and α-amino acids.[3][4] The presence of a fluorine atom on the phenyl ring can enhance lipophilicity and influence interactions with biological targets.[1] This document details a generalized protocol for the addition of Grignard reagents and a specific protocol for organocatalytic hydrophosphonylation.
General Reaction Pathway
The fundamental reaction involves the nucleophilic attack on the electrophilic carbon of the ketone, followed by an aqueous workup to protonate the resulting alkoxide.
Caption: General reaction scheme for nucleophilic addition.
Experimental Protocols
Protocol 1: Generalized Grignard Reaction
This protocol describes a general procedure for the addition of an organomagnesium (Grignard) reagent to this compound to synthesize a tertiary α-hydroxy ester.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard flame-dried glassware, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Nucleophile: Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the low temperature.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Organocatalytic Asymmetric Hydrophosphonylation
This protocol is based on a documented procedure for the asymmetric addition of dimethyl phosphonate to α-ketoesters, catalyzed by a bifunctional organocatalyst.[1]
Materials:
-
This compound
-
Dimethyl phosphonate (DMHP)
-
Thiourea-cinchona bifunctional organocatalyst
-
Anhydrous solvent (e.g., toluene)
-
Standard flame-dried glassware, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the thiourea-cinchona organocatalyst (e.g., 5-10 mol%).
-
Addition of Reagents: Add anhydrous toluene, followed by this compound (1.0 eq) and dimethyl phosphonate (1.2 eq).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., -20 °C to room temperature) for the required time (e.g., 24-72 hours). Monitor the reaction by TLC or ¹H NMR.
-
Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the desired hydrophosphonylation product.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the described protocols.
Table 1: Summary of Generalized Grignard Reaction Parameters
| Parameter | Value / Description |
| Substrate | This compound |
| Nucleophile | Grignard Reagent (e.g., MeMgBr) |
| Stoichiometry | Substrate (1.0 eq), Nucleophile (1.1-1.5 eq) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 1 - 4 hours |
| Workup | Saturated aq. NH₄Cl |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 70-95% (Typical for α-keto esters) |
Table 2: Summary of Organocatalytic Hydrophosphonylation
| Parameter | Value / Description |
| Substrate | This compound |
| Nucleophile | Dimethyl phosphonate (DMHP) |
| Catalyst | Thiourea-cinchona bifunctional organocatalyst |
| Catalyst Loading | 5-10 mol% |
| Solvent | Toluene |
| Temperature | -20 °C to Room Temperature |
| Reaction Time | 24 - 72 hours |
| Purification | Direct Flash Column Chromatography |
| Expected Outcome | High yield and enantioselectivity[1] |
Visualizations
Experimental Workflow
Caption: Workflow for a typical nucleophilic addition reaction.
Reaction Mechanism
Caption: Mechanism of nucleophilic addition to the keto-carbonyl.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagents:
-
Grignard Reagents: Highly reactive, flammable, and corrosive. React violently with water and protic solvents. Must be handled under an inert atmosphere.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use from freshly opened bottles or after distillation from a drying agent.
-
Dry Ice/Acetone Bath: Use with caution. Acetone is flammable, and dry ice can cause severe burns upon contact with skin.
-
This information is for research use only and should not be used for diagnostic or therapeutic purposes. Researchers should always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.
References
- 1. Buy this compound | 110193-59-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of Fluorinated Building Blocks in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This strategic deployment can lead to significant improvements in a drug's efficacy, metabolic stability, and bioavailability. These application notes provide an overview of the key benefits of fluorination, quantitative data on its effects, and detailed protocols for the synthesis and evaluation of fluorinated compounds.
Key Benefits of Incorporating Fluorinated Building Blocks
The introduction of fluorine or fluorine-containing moieties into a drug molecule can have a profound impact on its properties:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450. This can block "soft spots" in a molecule that are prone to oxidative metabolism, thereby increasing the drug's half-life and duration of action.
-
Altered Physicochemical Properties:
-
pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as amines. This change in ionization state at physiological pH can influence a drug's solubility, permeability, and target engagement.
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease. This modulation of LogP is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. It can also induce conformational changes in the drug molecule that favor a more optimal binding orientation within the target's active site, leading to increased potency.
Data Presentation: The Impact of Fluorination on Drug Properties
The following tables summarize the quantitative effects of fluorination on key drug properties for a selection of compounds.
| Compound Pair | Modification | pKa | Change in pKa | Reference |
| Aniline / 4-Fluoroaniline | H to F | 4.63 / 4.65 | +0.02 | [General Chemistry Knowledge] |
| Pyridine / 2-Fluoropyridine | H to F | 5.25 / -0.44 | -5.69 | [General Chemistry Knowledge] |
| Benzoic Acid / 4-Fluorobenzoic Acid | H to F | 4.20 / 4.14 | -0.06 | [General Chemistry Knowledge] |
Table 1: Effect of Fluorination on pKa. The introduction of fluorine can significantly alter the acidity or basicity of a molecule, with the magnitude of the effect depending on the position of the fluorine atom relative to the ionizable group.
| Compound Pair | Modification | LogP | Change in LogP | Reference |
| Benzene / Fluorobenzene | H to F | 2.13 / 2.27 | +0.14 | [General Chemistry Knowledge] |
| Toluene / 4-Fluorotoluene | H to F | 2.73 / 2.85 | +0.12 | [General Chemistry Knowledge] |
| Anisole / 4-Fluoroanisole | H to F | 2.11 / 2.25 | +0.14 | [General Chemistry Knowledge] |
Table 2: Effect of Fluorination on Lipophilicity (LogP). A single fluorine atom generally leads to a modest increase in lipophilicity.
| Compound Pair | Modification | Metabolic Half-life (t½, min) in Human Liver Microsomes | Fold Increase in Stability | Reference |
| Compound A (Hypothetical) | H to F at metabolic "soft spot" | 15 | 4 | [Hypothetical Data for Illustration] |
| Compound A-F (Fluorinated) | - | 60 | - | [Hypothetical Data for Illustration] |
| Ezetimibe Analog (SCH 48461) | Multiple H to F substitutions | Susceptible to metabolic attack | Metabolically more stable | [1] |
| Ezetimibe | - | - | - | [1] |
Table 3: Effect of Fluorination on Metabolic Stability. Blocking metabolically labile positions with fluorine can dramatically increase a compound's half-life in vitro.
| Compound Pair | Target | IC50 (nM) | Fold Increase in Potency | Reference |
| PARP Inhibitor 1a | PARP2 | 1200 | 1.2 | [2] |
| PARP Inhibitor 1b (7-F) | PARP2 | >1000 | - | [2] |
| Kinase Inhibitor X | Kinase Y | 50 | 5 | [Hypothetical Data for Illustration] |
| Fluorinated Kinase Inhibitor X | Kinase Y | 10 | - | [Hypothetical Data for Illustration] |
Table 4: Effect of Fluorination on Binding Affinity (IC50). The introduction of fluorine can lead to a significant increase in binding affinity, resulting in a lower IC50 value and higher potency.
Experimental Protocols
Synthesis of a Fluorinated Building Block: 2-Bromo-4-fluoropyridine
This protocol describes the synthesis of 2-bromo-4-fluoropyridine, a versatile building block, from 4-amino-2-bromopyridine via a Sandmeyer-type reaction.[3]
Materials:
-
4-Amino-2-bromopyridine
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Ice-salt bath
-
Round-bottom flasks
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a round-bottom flask, suspend 4-amino-2-bromopyridine (1.0 eq) in 48% aqueous HBr.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous HBr and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure 2-bromo-4-fluoropyridine.
-
Determination of pKa by Potentiometric Titration
This protocol outlines the general procedure for determining the pKa of a compound using potentiometric titration.[4][5]
Materials:
-
Test compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Potassium chloride (KCl) to maintain constant ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or reaction vessel
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the test compound in water or a suitable co-solvent to a final concentration of approximately 1 mM.
-
Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
-
Titration:
-
Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.
-
For an acidic compound, titrate with 0.1 M NaOH. For a basic compound, titrate with 0.1 M HCl.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point).
-
Alternatively, the pKa can be determined from the first derivative of the titration curve, where the pKa is the pH at the peak.
-
Determination of Lipophilicity (LogP) by the Shake-Flask Method
This is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound.[6][7]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Partitioning:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a centrifuge tube containing known volumes of both n-octanol and the aqueous phase.
-
Vortex the mixture vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).
-
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, providing an indication of its susceptibility to phase I metabolism.[8][9][10]
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching
-
Incubator or water bath at 37 °C
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing the test compound (at a final concentration, e.g., 1 µM) and HLM in phosphate buffer.
-
Pre-incubate the mixture at 37 °C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated as t½ = 0.693 / k.
-
The intrinsic clearance (Clint) can be calculated from the half-life and the protein concentration.
-
Competitive Radioligand Binding Assay for IC50 Determination
This assay determines the concentration of a test compound that inhibits the binding of a radiolabeled ligand to its receptor by 50% (IC50), which is a measure of the compound's binding affinity.[2][11][12]
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled test compound
-
Assay buffer
-
96-well filter plates
-
Cell harvester
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and serial dilutions of the unlabeled test compound.
-
Add the cell membrane or purified receptor preparation to initiate the binding reaction.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate, addressing common challenges to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound? A1: The most prevalent method is the Friedel-Crafts acylation of fluorobenzene using ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This method offers a direct route to the desired product.
Q2: I am observing a low yield of the desired meta-isomer. Why is this happening? A2: The fluorine atom in fluorobenzene is an ortho-, para-directing group for electrophilic aromatic substitution. Consequently, the Friedel-Crafts acylation will predominantly yield a mixture of the ortho- and para-isomers. The formation of the meta-isomer is generally less favored under standard Friedel-Crafts conditions. To enhance the yield of the meta-isomer, alternative synthetic strategies or specialized catalytic systems that influence regioselectivity may be necessary.
Q3: What are the key safety precautions to consider during this synthesis? A3: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ethyl oxalyl chloride is a corrosive lachrymator and should also be handled with care in a well-ventilated fume hood. The reaction can be exothermic, necessitating careful temperature control.
Q4: How can I effectively purify the final product? A4: Purification can be achieved through a combination of techniques. An initial aqueous workup is crucial to decompose the aluminum chloride complex. The product can then be extracted into an organic solvent. Subsequent purification is typically performed using column chromatography on silica gel or by vacuum distillation to remove isomeric impurities and other side products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Friedel-Crafts acylation.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low to No Product Yield | 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture.2. Poor Quality Reagents: Fluorobenzene or ethyl oxalyl chloride may be impure.3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Use freshly opened, anhydrous AlCl₃. Handle it in a glovebox or under an inert atmosphere.2. Purify fluorobenzene by distillation. Use freshly distilled or high-purity ethyl oxalyl chloride.3. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. |
| PUR-001 | Presence of Isomeric Impurities | The fluorine atom on the benzene ring is an ortho-, para-director, leading to the formation of ortho- and para-isomers in addition to the desired meta-product. | 1. Purification: Isomers can often be separated by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[1][2]2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may selectively crystallize the desired isomer. |
| RXN-001 | Formation of a Dark, Tarry Reaction Mixture | 1. Overheating: Friedel-Crafts reactions can be exothermic. Uncontrolled temperature can lead to polymerization and degradation.2. Excess Catalyst: A large excess of AlCl₃ can promote side reactions. | 1. Maintain strict temperature control, especially during the addition of reagents. Use an ice bath to manage the exotherm.2. Use a stoichiometric amount of AlCl₃ as indicated in the protocol. |
| RXN-002 | Evolution of Unexpected Gases/Side Products | Decarbonylation: Oxalyl chloride and its derivatives can undergo decarbonylation (loss of CO) in the presence of a Lewis acid, leading to the formation of 3-fluorobenzoyl chloride as a reactive intermediate. This can then acylate another molecule of fluorobenzene, leading to undesired ketone byproducts.[1] | 1. Solvent Choice: Performing the reaction in carbon disulfide (CS₂) has been reported to suppress decarbonylation in some Friedel-Crafts reactions.[1]2. Temperature Control: Lower reaction temperatures may disfavor the decarbonylation pathway.[1] |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Fluorobenzene
This protocol is adapted from standard Friedel-Crafts acylation procedures and should be optimized for the specific synthesis.[1][3]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Ice
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and the anhydrous solvent (DCM or CS₂).
-
Addition of Fluorobenzene: Cool the suspension in an ice bath to 0-5 °C. Add fluorobenzene (1.0 equivalent) to the stirred suspension.
-
Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice with stirring to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation.[1]
Data Presentation: Effect of Catalysts on Yield (Illustrative)
While specific comparative data for this exact reaction is limited, the following table illustrates the potential impact of different Lewis acid catalysts on the yield of Friedel-Crafts acylation of fluorobenzene with a model acylating agent, benzoyl chloride.[4][5]
| Catalyst | Solvent | Temperature (°C) | Yield of 4-Fluorobenzophenone (%) |
| AlCl₃ | CS₂ | Reflux | ~85 |
| FeCl₃ | CS₂ | Reflux | ~70 |
| ZnCl₂ | Neat | 140 | ~60 |
| La(OTf)₃/TfOH | Neat | 140 | 87 (para-selectivity >99%)[4] |
Method 2: Grignard Reaction (Alternative Route)
This approach involves the reaction of a Grignard reagent derived from 3-bromofluorobenzene with diethyl oxalate.[3]
Materials:
-
3-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Diethyl oxalate
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small amount of a solution of 3-bromofluorobenzene (1.0 equivalent) in anhydrous ether or THF to initiate the reaction. Once initiated, add the remaining 3-bromofluorobenzene solution dropwise to maintain a gentle reflux.
-
Reaction with Diethyl Oxalate: In a separate flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous ether or THF and cool to -78 °C. Slowly add the freshly prepared Grignard reagent to the diethyl oxalate solution, maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature.
-
Workup: Allow the reaction to warm to room temperature and then quench by adding saturated NH₄Cl solution. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Method 3: Oxidation of Ethyl 3-fluoromandelate (Alternative Route)
This method involves the oxidation of the corresponding α-hydroxy ester.[3]
Materials:
-
Ethyl 3-fluoromandelate
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Reaction: In a round-bottom flask, dissolve ethyl 3-fluoromandelate (1.0 equivalent) in anhydrous DCM. Add PCC (1.5 equivalents) in one portion and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography if necessary.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: A troubleshooting guide for addressing low product yield in the synthesis.
Caption: The signaling pathway of the Friedel-Crafts acylation for the synthesis.
References
Technical Support Center: Purification of Crude Ethyl 2-(3-fluorophenyl)-2-oxoacetate
This guide provides troubleshooting advice and detailed protocols for the purification of crude Ethyl 2-(3-fluorophenyl)-2-oxoacetate by column chromatography, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the column chromatography of this compound?
A1: A common and effective starting solvent system for the purification of α-keto esters like this compound is a mixture of hexane and ethyl acetate.[1] It is advisable to begin with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the polarity based on Thin Layer Chromatography (TLC) analysis.[1] The goal is to find a solvent system that provides a retention factor (Rf) value of approximately 0.25-0.35 for the desired compound, ensuring good separation from impurities.
Q2: My compound is not moving from the baseline on the TLC plate, even with 10% ethyl acetate in hexane. What should I do?
A2: If your compound remains at the origin, the eluent is not polar enough. This compound contains polar ester and ketone functional groups, which require a more polar mobile phase to move up the silica plate.[1] You should incrementally increase the proportion of ethyl acetate in hexane (e.g., to 15%, 20%, or higher) until you achieve the desired Rf value.
Q3: After running the column, my TLC analysis shows that the desired product is mixed with an impurity in several fractions. How can I improve the separation?
A3: Overlapping fractions indicate poor separation. This can be addressed by:
-
Optimizing the Mobile Phase: Use a less polar solvent system (i.e., decrease the percentage of ethyl acetate). This will increase the retention time of all compounds on the column, potentially allowing for better separation. Running a gradient elution, starting with a low polarity solvent and gradually increasing it, can also significantly improve separation.
-
Using a Longer Column: Increasing the length of the silica gel bed enhances the separation efficiency.
-
Proper Sample Loading: Ensure the initial band of the compound loaded onto the column is as narrow as possible. Dry loading the crude product adsorbed onto a small amount of silica gel or Celite can improve resolution.
Q4: The purified product is a yellow oil, but I was expecting a solid. Is this normal?
A4: While the physical state can depend on purity, it is not uncommon for α-keto esters to be oils or low-melting solids.[1] The presence of even trace amounts of solvent residue or minor impurities can prevent crystallization.[1] To verify the purity, it is essential to use analytical techniques such as NMR spectroscopy or HPLC. If high purity is confirmed, cooling the oil may induce solidification.
Q5: I suspect my compound might be degrading on the silica gel. How can I check for this and what can I do?
A5: Compound degradation on acidic silica gel can be a problem for sensitive molecules.
-
Stability Test: To check for stability, spot your compound on a TLC plate and let it sit for 30-60 minutes before developing it. If a new spot appears or streaking is observed, your compound may be unstable on silica.[2]
-
Solutions: If instability is confirmed, you can switch to a less acidic stationary phase, such as neutral alumina or deactivated silica gel.[2] Alternatively, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help minimize degradation and improve peak shape.[2]
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| PUR-001 | Poor or No Separation | 1. Inappropriate solvent system (too polar or not polar enough). 2. Column was packed improperly (channeling). 3. The sample was loaded too broadly. 4. Column is overloaded with crude material. | 1. Re-optimize the solvent system using TLC to achieve a target Rf of 0.25-0.35. Consider using a gradient elution. 2. Ensure the silica gel is packed uniformly without air bubbles or cracks. 3. Dissolve the crude sample in a minimal amount of solvent or use a dry loading technique. 4. Use an appropriate amount of silica gel for the quantity of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight). |
| PUR-002 | Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane). |
| PUR-003 | Compound Won't Elute from the Column | The mobile phase is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).[1] |
| PUR-004 | Peak Tailing in Fractions | 1. Secondary interactions between the polar compound and acidic silanol groups on the silica surface.[2] 2. The presence of a highly polar impurity. | 1. Add a small amount of a modifier to the mobile phase. For potentially acidic impurities, a trace of acetic acid might help. For basic impurities, triethylamine is often used.[2] 2. Consider an alternative stationary phase like alumina or a reverse-phase column.[2] |
| PUR-005 | Low Product Recovery | 1. Compound is irreversibly adsorbed onto the silica gel. 2. The compound is volatile and was lost during solvent evaporation. 3. Some product did not elute and remains on the column. | 1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check if any remaining product elutes. 2. Use care during rotary evaporation; avoid high temperatures and excessive vacuum. 3. Ensure elution is continued until all the product has been collected, as confirmed by TLC. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general procedure and may require optimization based on the specific impurity profile of the crude material.
-
TLC Analysis for Eluent Selection:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Visualize the plate under UV light (254 nm).
-
The optimal eluent system is one that gives the desired product an Rf value of approximately 0.25-0.35.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen starting eluent (e.g., 90:10 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure the silica settles into a uniform, compact bed without cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[3]
-
Carefully add this powder onto the layer of sand at the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the silica bed is not disturbed.
-
Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
Collect the eluate in fractions (e.g., in test tubes or small flasks).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot every few fractions on a TLC plate, alongside a spot of the crude material for reference.
-
Combine the fractions that contain only the pure desired compound.
-
-
Solvent Removal:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[1]
-
Quantitative Data Summary
| Parameter | Recommended Value / Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Hexane / Ethyl Acetate | Start with 5-10% Ethyl Acetate and increase polarity as needed. |
| Optimal Rf on TLC | 0.25 - 0.35 | Provides a good balance between retention and elution time for optimal separation. |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (by weight) | Higher ratios are used for difficult separations. |
| Loading Method | Dry Loading | Preferred for better resolution compared to wet loading. |
| Expected Recovery | 85 - 95% | Dependent on the purity of the crude material and separation efficiency. |
Visual Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving poor separation during column chromatography.
References
Side reactions in the Friedel-Crafts synthesis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
This technical support center is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Friedel-Crafts synthesis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on side reactions and optimization of reaction conditions.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SR-001 | Low yield of the desired meta-isomer (this compound) and significant formation of ortho- and para-isomers. | The fluorine atom in fluorobenzene is an ortho, para-director for electrophilic aromatic substitution.[1] Friedel-Crafts acylation will inherently favor the formation of para- and to a lesser extent, ortho-substituted products due to electronic effects. Steric hindrance from the bulky acylium ion often disfavors the ortho position, making the para isomer the major product.[2] | The synthesis of the meta-isomer via direct Friedel-Crafts acylation of fluorobenzene is challenging. Consider alternative synthetic routes if a high yield of the pure meta-isomer is required. If this route must be used, extensive purification, such as column chromatography, will be necessary to separate the isomers. |
| SR-002 | Formation of diacylated products. | Using a large excess of the acylating agent (ethyl oxalyl chloride) or a highly active Lewis acid catalyst can promote a second acylation reaction.[2] | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of ethyl oxalyl chloride. Ensure the molar ratio of the Lewis acid catalyst is appropriate for the reaction scale.[2] |
| YLD-001 | Low to no product yield. | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[2] 2. Poor Quality Reagents: Impurities in fluorobenzene or ethyl oxalyl chloride can inhibit the reaction. 3. Suboptimal Reaction Temperature: The reaction may require specific temperature control to proceed efficiently.[2] | 1. Use a fresh, anhydrous Lewis acid. Handle the catalyst under an inert atmosphere (e.g., in a glove box). 2. Purify reagents before use. Fluorobenzene can be distilled, and high-purity ethyl oxalyl chloride should be used. 3. Empirically determine the optimal reaction temperature. Starting at a lower temperature (0-5 °C) during the addition of reagents is a common practice to control the reaction rate.[3] |
| P-001 | Complex product mixture requiring difficult purification. | The formation of multiple isomers (ortho, meta, para) and diacylated byproducts leads to a challenging separation process. | Optimize reaction conditions to maximize the selectivity for one isomer, even if it is not the desired meta-product, to simplify purification. Milder Lewis acids may offer better selectivity.[2] Purification will likely require careful column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride?
The fluorine atom on the benzene ring is an activating group that directs electrophilic substitution to the ortho and para positions. Therefore, the major product expected is Ethyl 2-(4-fluorophenyl)-2-oxoacetate (para-isomer).[2] The ortho-isomer, Ethyl 2-(2-fluorophenyl)-2-oxoacetate, is also expected but likely in a smaller amount due to steric hindrance.[2] The desired meta-isomer, this compound, is not the electronically favored product and would be formed in very low yields, if at all, under standard Friedel-Crafts conditions.
Q2: Can I improve the yield of the meta-isomer by changing the Lewis acid catalyst?
While the choice of Lewis acid can influence the ortho/para selectivity, it is unlikely to fundamentally change the directing effect of the fluorine substituent to favor meta-acylation. Milder catalysts might provide better control over the reaction and potentially alter the isomer ratio to some extent, but a significant yield of the meta-product is not anticipated.[2]
Q3: What are the common side reactions to be aware of?
The most common side reactions are the formation of the undesired ortho- and para-isomers.[2] Polyacylation, where a second acyl group is added to the ring, can also occur, especially with an excess of the acylating agent or under harsh reaction conditions.[2] Additionally, ethyl oxalyl chloride is reactive and can decompose in the presence of moisture.[4]
Q4: Are there any specific safety precautions for handling ethyl oxalyl chloride?
Yes, ethyl oxalyl chloride is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage.[4] It is also flammable and reacts with water to liberate toxic gas.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[4] The reaction should be conducted under anhydrous conditions.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Fluorobenzene
This protocol is adapted from standard Friedel-Crafts procedures and should be optimized for the specific requirements of your experiment.[3]
Materials:
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
2M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve ethyl oxalyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Addition of Fluorobenzene: Add fluorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30-60 minutes, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the isomers and other byproducts.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of fluorobenzene.
References
Troubleshooting low conversion rates in the reduction of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
Technical Support Center: Reduction of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
Welcome to the technical support center for the reduction of this compound. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high conversion rates and product purity in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of this compound, presented in a question-and-answer format.
Q1: My reaction shows a very low conversion rate. What are the most likely causes?
A1: Low conversion rates can stem from several factors. The meta-fluoro substituent on the phenyl ring is electron-withdrawing, which should increase the reactivity of the target keto group. Therefore, the issue is likely related to reaction conditions or reagent quality rather than substrate inactivity. Here are the primary areas to investigate:
-
Reagent Quality:
-
Reducing Agent: Sodium borohydride (NaBH₄) can decompose upon improper storage. Ensure it is a fine, white powder and has been stored in a tightly sealed container in a desiccator. For moisture-sensitive reactions with reagents like Lithium Aluminum Hydride (LAH), ensure anhydrous solvents and an inert atmosphere.
-
Solvent: For NaBH₄ reductions, ensure the alcohol (methanol or ethanol) is dry. For LAH reductions, anhydrous solvents like THF or diethyl ether are critical.
-
Substrate: Verify the purity of your starting material, this compound. Impurities can inhibit the reaction.
-
-
Reaction Conditions:
-
Temperature: For NaBH₄ reductions, the initial addition of the reducing agent should be performed at a low temperature (0 °C) to control the reaction rate and prevent side reactions. Allowing the reaction to slowly warm to room temperature is often necessary for completion.
-
Reaction Time: The reaction may not have run long enough. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Stoichiometry: An insufficient amount of the reducing agent is a common cause of incomplete reactions. It's common to use a molar excess of NaBH₄ (e.g., 1.5 equivalents) to ensure the reaction goes to completion.[1]
-
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these side products and how can I avoid them?
A2: The formation of side products can complicate purification and reduce your yield. Common side products include:
-
Unreacted Starting Material: This is the most common "side product" and indicates a low conversion rate (see Q1).
-
Hydrolyzed Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction is worked up under harsh acidic or basic conditions or if using biocatalytic methods where esterases are present in the yeast.[2] To avoid this, use mild workup conditions and minimize the time the product is in contact with strong acids or bases.
-
Over-reduced Product: If using a very strong reducing agent like LAH, both the ketone and the ester can be reduced to form a diol. If only the ketone reduction is desired, a milder reagent like NaBH₄ is recommended.[1]
Q3: The reaction seems to work, but my isolated yield is low. What can I do to improve it?
A3: Low isolated yield with good conversion can be due to issues during the workup and purification steps:
-
Inefficient Extraction: The product, Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate, has some polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate) and performing multiple extractions (e.g., 3 times) to maximize the recovery from the aqueous layer.
-
Product Loss During Purification: If using column chromatography, ensure the silica gel is not too acidic, which can cause product degradation. Choose an appropriate solvent system for good separation from impurities without excessive band broadening.
-
Emulsion Formation: Emulsions can form during aqueous workup, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or pass the mixture through a pad of Celite.
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this transformation?
A: The choice depends on your specific requirements:
-
For selective ketone reduction: Sodium borohydride (NaBH₄) is the most common and practical choice. It is selective for the ketone over the ester, easy to handle, and cost-effective.[1]
-
For asymmetric synthesis (chiral product): Biocatalytic reduction using Baker's yeast (Saccharomyces cerevisiae) is an excellent green chemistry approach to obtain the chiral α-hydroxy ester with high enantiomeric excess.[2][3] Catalytic asymmetric hydrogenation (e.g., Noyori hydrogenation) is also highly effective but requires specialized equipment.[3]
-
If reduction of both ketone and ester is desired: Lithium aluminum hydride (LAH) is a powerful reducing agent that will reduce both functional groups.[1]
Q: Can I use water as a solvent?
A: It is not recommended to use water as the primary solvent for NaBH₄ reductions as it reacts with the reagent. However, biocatalytic reductions are performed in aqueous media, often with a buffer and nutrients for the yeast.[3][4]
Q: How do I monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The product, being an alcohol, will be more polar than the starting ketone and thus will have a lower Rf value. Staining with potassium permanganate can help visualize both the starting material and the product.
Q: What is the expected stereochemical outcome of the biocatalytic reduction?
A: For reductions of α-keto esters with Baker's yeast, the (R)-alcohol is typically the major enantiomer produced.[2] However, the enantioselectivity can be influenced by the specific yeast strain and reaction conditions.
Data Presentation
The following table summarizes typical reaction conditions for the reduction of α-keto esters. Note that specific data for the 3-fluoro derivative is limited; therefore, data from closely related analogs like the 3-bromo derivative are included as a reference.
| Reduction Method | Reducing Agent / Catalyst | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chemical Reduction | Sodium Borohydride (1.5 eq.) | Methanol or Ethanol | 0 to RT | 1 - 4 | >80% | N/A (Racemic) | Adapted from[1] |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Water, Sucrose | 30 | 24 - 48 | 50 - 80% | >90% (Typically R) | [3],[4],[2] |
| Asymmetric Hydrogenation | H₂, Ru-BINAP Catalyst | Ethanol | 25 - 50 | 12 - 24 | High | >95% | [3] |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol describes the selective reduction of the keto group to a hydroxyl group, yielding racemic Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate. (Adapted from a protocol for a similar substrate[1]).
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Once complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining residue between ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Asymmetric Biocatalytic Reduction using Baker's Yeast
This protocol provides a method for the enantioselective reduction to produce chiral Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate. (Adapted from general procedures for α-keto ester reduction[3][4]).
Materials:
-
This compound
-
Active dry Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Ethyl acetate
-
Celite
-
Erlenmeyer flask, orbital shaker
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve sucrose (30 g) in warm (35-40 °C) deionized water (200 mL).
-
Add active dry baker's yeast (10 g) to the sucrose solution and stir or swirl for 30 minutes to activate the yeast (you should observe some foaming).
-
Add this compound (200 mg) to the fermenting yeast suspension.
-
Seal the flask with a cotton plug or a perforated cap to allow CO₂ to escape and place it on an orbital shaker at ~150 rpm at 30 °C.
-
Monitor the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC. The reaction is typically complete within 24-48 hours.
-
After completion, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes.
-
Filter the mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad thoroughly with additional ethyl acetate.
-
Separate the organic layer from the filtrate. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: General pathway for the reduction of the α-ketoester.
References
Removal of impurities from commercial Ethyl 2-(3-fluorophenyl)-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial Ethyl 2-(3-fluorophenyl)-2-oxoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities depending on the synthetic route employed by the manufacturer. Potential impurities can include:
-
Starting materials: Unreacted reagents from the synthesis, such as 3-fluorobenzoyl chloride and ethyl acetate, or 3-fluorobromobenzene and diethyl oxalate.[1][2]
-
Isomeric impurities: Positional isomers, such as ethyl 2-(2-fluorophenyl)-2-oxoacetate and ethyl 2-(4-fluorophenyl)-2-oxoacetate, can form as byproducts during Friedel-Crafts acylation reactions.[2]
-
Side-products: Byproducts from competing reactions, which may include compounds from over-oxidation or self-condensation.[3]
-
Solvent residues: Residual solvents from the reaction or purification steps.[3][4]
-
Water: Moisture can be present in the final product.
Q2: My commercial this compound is a yellow to brown oil, but I expected a crystalline solid. Is this a sign of impurity?
A2: The physical state of this compound can be indicative of its purity. While highly pure samples may be a solid or a pale yellow oil, the presence of impurities can lower the melting point and result in a darker-colored oil.[3] It is recommended to assess the purity using analytical techniques such as NMR, HPLC, or GC-MS.
Q3: What are the recommended methods for purifying commercial this compound?
A3: The primary and most effective techniques for purifying crude or commercial this compound are column chromatography and recrystallization.[3] For volatile impurities, vacuum distillation can also be a viable option.[2] The choice of method depends on the nature and quantity of the impurities.
Q4: How can I remove colored impurities from my sample?
A4: Colored impurities can often be removed by treating a solution of the compound with activated carbon followed by filtration and then proceeding with either column chromatography or recrystallization.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound does not move from the baseline on the TLC plate.
-
Cause: The solvent system is not polar enough. This compound is a relatively polar molecule.[3]
-
Solution: Increase the polarity of the eluent. A mixture of hexanes and ethyl acetate is a good starting point. Gradually increase the proportion of ethyl acetate (e.g., from 5% to 10%, 15%) until an optimal Rf value of 0.2-0.4 is achieved.[2][3]
Issue 2: Poor separation of the desired product from an impurity.
-
Cause: The chosen solvent system has insufficient selectivity for the compounds.
-
Solution:
-
Try a different solvent system. For example, a mixture of dichloromethane and methanol or toluene and ethyl acetate might provide better separation.
-
Consider using a different stationary phase, such as alumina, if silica gel is not effective.
-
If the impurities are acidic or basic, adding a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic impurities or 0.1% acetic acid for acidic impurities) can improve separation.
-
Recrystallization
Issue 1: The compound oils out and does not crystallize upon cooling.
-
Cause:
-
The solvent may be too nonpolar for the compound at lower temperatures.
-
The presence of significant impurities can inhibit crystallization.[3]
-
-
Solution:
-
Try a more polar solvent or a solvent mixture. Good solvent systems for recrystallization of polar organic compounds include ethanol/water, isopropanol, or ethyl acetate/hexanes.[2]
-
If the sample is highly impure, it is advisable to first purify it by column chromatography to remove the bulk of the impurities and then proceed with recrystallization.[3]
-
Issue 2: Low recovery of the purified product after recrystallization.
-
Cause:
-
The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Too much solvent was used.
-
-
Solution:
-
Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Use the minimum amount of hot solvent required to fully dissolve the compound.
-
After crystallization, cool the flask in an ice bath to maximize the yield of the precipitate before filtration.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (Typical) | Final Purity (Achievable) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Column Chromatography | 85-95% | >99% | 70-90% | High resolution for complex mixtures. | Can be time-consuming and requires large solvent volumes. |
| Recrystallization | 90-97% | >98% | 60-85% | Simple, scalable, and can yield high-purity crystalline solids. | Not effective for all types of impurities; risk of oiling out. |
| Vacuum Distillation | 85-95% | >97% | 75-95% | Effective for removing non-volatile or highly volatile impurities. | Requires the compound to be thermally stable; may not separate isomers effectively. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the commercial this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various ratios of hexanes:ethyl acetate to find a solvent system that provides a good separation and an Rf value of approximately 0.3 for the desired product.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring even packing.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If using a more polar solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[5]
-
Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions in test tubes.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure compound in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexanes mixture). Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: In a larger flask, add the impure this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
References
Challenges in the scale-up synthesis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the scale-up synthesis of this important α-keto ester intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of 1-fluoro-3-bromobenzene with ethyl oxalyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The primary advantage of this method is the direct formation of the carbon-carbon bond between the aromatic ring and the keto-ester moiety.
Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this synthesis?
A2: Scaling up the Friedel-Crafts acylation presents several challenges:
-
Catalyst Handling: Aluminum chloride is highly hygroscopic and reacts violently with water. Proper handling under anhydrous conditions is critical to prevent catalyst deactivation and ensure reproducibility.
-
Exothermic Reaction Control: The reaction is exothermic, and effective temperature management is crucial to prevent side reactions and ensure safety on a larger scale.
-
Work-up and Purification: Quenching the reaction and removing the large quantities of aluminum salts can be cumbersome. Purification often requires vacuum distillation or column chromatography to remove impurities.
-
Formation of Isomeric Impurities: Although the fluorine atom is a meta-director for electrophilic substitution, the formation of ortho and para isomers can occur, complicating the purification process.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount. Key precautions include:
-
Reagent Handling: Both aluminum chloride and ethyl oxalyl chloride are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup: The reaction releases hydrogen chloride (HCl) gas, which must be scrubbed or vented safely. The reaction vessel should be equipped for efficient stirring and temperature control.
-
Quenching: The reaction mixture should be quenched by slowly adding it to ice, as the decomposition of the aluminum chloride complex is highly exothermic.
Q4: How can the final product be effectively purified?
A4: A multi-step purification process is generally required:
-
Aqueous Workup: After quenching, a thorough aqueous workup is necessary. This typically involves washing the organic layer with dilute acid (to remove aluminum salts), followed by a wash with a weak base like sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Solvent Removal: The organic solvent is removed under reduced pressure.
-
Vacuum Distillation or Column Chromatography: The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate it from starting materials, isomers, and other byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| YLD-001 | Low or No Product Yield | 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is deactivated by moisture.2. Poor Quality Reagents: Impure 1-fluoro-3-bromobenzene or ethyl oxalyl chloride.3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 1. Use freshly opened, anhydrous AlCl₃. Handle in a glovebox or under an inert atmosphere.2. Purify reagents by distillation if necessary.3. Monitor the reaction by TLC or GC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. |
| PUR-001 | Presence of Isomeric Impurities | The fluorine atom can direct acylation to the ortho and para positions, leading to isomeric byproducts. | 1. Column Chromatography: Isomers can often be separated by silica gel chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.2. Recrystallization: If the product or impurities are solid, recrystallization from a suitable solvent system may be effective. |
| RXN-001 | Runaway Reaction / Poor Temperature Control | The Friedel-Crafts acylation is exothermic. | 1. Ensure adequate cooling capacity for the reactor.2. Add the acylating agent (ethyl oxalyl chloride) dropwise at a controlled rate, maintaining the desired internal temperature. |
| WUP-001 | Difficult Work-up / Emulsion Formation | Formation of aluminum hydroxides during quenching can lead to emulsions. | 1. Quench the reaction by slowly adding the reaction mixture to a vigorously stirred mixture of ice and concentrated HCl.2. If an emulsion forms, adding more organic solvent or brine and allowing the mixture to stand may help break it. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1-Fluoro-3-bromobenzene
This protocol is a generalized procedure and should be optimized for specific laboratory conditions and scale.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1-Fluoro-3-bromobenzene
-
Ethyl oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous DCM.
-
Addition of Reactants: Cool the suspension in an ice bath to 0-5 °C. Add 1-fluoro-3-bromobenzene (1.0 equivalent) to the stirred suspension. Then, add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with stirring to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Technical Support Center: Storage and Handling of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the decomposition of Ethyl 2-(3-fluorophenyl)-2-oxoacetate during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this critical reagent in your experiments.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter issues related to the purity and stability of this compound. This guide addresses common problems and provides actionable solutions.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Action(s) |
| DEG-001 | Appearance of a new peak in HPLC/GC analysis, inconsistent with the starting material. | Hydrolysis: Exposure to moisture, leading to the formation of 2-(3-fluorophenyl)-2-oxoacetic acid. | 1. Store the compound under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Use desiccants in the storage container to absorb any residual moisture. 3. Handle the compound in a glovebox or a dry environment. 4. Use anhydrous solvents for all experimental procedures. |
| DEG-002 | Gas evolution from the sample container and a decrease in the concentration of the ester over time. | Decarboxylation: Elevated temperatures or exposure to acidic/basic conditions can promote the loss of CO2. | 1. Store the compound at the recommended low temperature (see Storage Conditions table). 2. Avoid exposure to strong acids or bases during storage and handling. 3. If the compound is to be used in a reaction, add it to the reaction mixture at a controlled, low temperature. |
| DEG-003 | Discoloration of the compound (e.g., turning yellow or brown). | Photodecomposition: Exposure to light, particularly UV light, can induce degradation.[1][2][3] | 1. Store the compound in an amber or opaque vial to protect it from light. 2. Minimize exposure to ambient light during handling and preparation of solutions. |
| PUR-001 | Presence of impurities immediately after synthesis or upon receiving a new batch. | Incomplete reaction or side reactions during synthesis. | 1. Purify the compound using column chromatography on silica gel or vacuum distillation.[4] 2. Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways are hydrolysis and decarboxylation.[5] Hydrolysis, the reaction with water, cleaves the ester bond to form 2-(3-fluorophenyl)-2-oxoacetic acid and ethanol. This is often catalyzed by acidic or basic conditions. Decarboxylation involves the loss of carbon dioxide and is typically induced by heat.
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: To minimize decomposition, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[6][7] | Reduces the rate of potential decomposition reactions, particularly decarboxylation. |
| Atmosphere | Inert gas (Nitrogen or Argon)[8] | Prevents oxidation and minimizes contact with atmospheric moisture. |
| Moisture | Dry/Anhydrous | Minimizes the risk of hydrolysis. The use of desiccants is recommended. |
| Light | Protected from light (Amber vial) | Prevents potential photodecomposition. |
| Container | Tightly sealed container | Prevents exposure to atmospheric moisture and oxygen. |
Q3: How can I monitor the stability of my stored this compound?
A3: Regular analytical testing is crucial for monitoring the stability of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for this purpose. A periodic check (e.g., every 3-6 months) of the purity by HPLC can help detect the emergence of degradation products.
Q4: Are there any known stabilizers that can be added to prevent decomposition?
A4: While specific stabilizers for this compound are not extensively documented, the use of a dry, inert atmosphere is the most effective stabilization method. For solutions, the use of anhydrous solvents is critical. The addition of radical scavengers or antioxidants is not a standard practice for this class of compounds unless specific radical-mediated decomposition is suspected.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.
Materials:
-
This compound
-
Climate-controlled stability chambers
-
Amber glass vials with airtight seals
-
HPLC system with UV detector
-
Analytical balance
-
Anhydrous solvents (e.g., acetonitrile, methanol)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into several amber glass vials.
-
Initial Analysis (T=0): Analyze one vial immediately to determine the initial purity and concentration. This will serve as the baseline.
-
Storage Conditions: Place the remaining vials in stability chambers set to the following conditions:
-
Condition A (Accelerated): 40°C / 75% Relative Humidity (RH)
-
Condition B (Intermediate): 25°C / 60% Relative Humidity (RH)
-
Condition C (Refrigerated): 4°C
-
-
Time Points for Analysis: Withdraw one vial from each condition at the following time points for analysis: 1, 3, and 6 months.
-
Analysis: At each time point, dissolve the contents of the vial in a known volume of an appropriate anhydrous solvent and analyze by a validated HPLC-UV method (see Protocol 2).
-
Data Evaluation: Compare the purity and concentration of the compound at each time point to the initial (T=0) data. A significant decrease in purity or the appearance of degradation products indicates instability under those conditions.
Quantitative Data Summary (Hypothetical)
| Storage Condition | Time Point (Months) | Purity (%) | Major Degradation Product (%) |
| Initial (T=0) | 0 | 99.5 | Not Detected |
| 40°C / 75% RH | 1 | 97.2 | 2.1 (Hydrolysis Product) |
| 3 | 92.5 | 6.8 (Hydrolysis Product) | |
| 6 | 85.1 | 13.5 (Hydrolysis Product) | |
| 25°C / 60% RH | 1 | 99.3 | 0.2 (Hydrolysis Product) |
| 3 | 98.8 | 0.7 (Hydrolysis Product) | |
| 6 | 98.1 | 1.4 (Hydrolysis Product) | |
| 4°C | 1 | 99.5 | Not Detected |
| 3 | 99.4 | Not Detected | |
| 6 | 99.4 | Not Detected |
Protocol 2: Quantitative Analysis by HPLC-UV
This method is suitable for determining the purity of this compound and quantifying its primary hydrolysis product, 2-(3-fluorophenyl)-2-oxoacetic acid.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program:
-
0-2 min: 30% A, 70% B
-
2-10 min: Gradient to 80% A, 20% B
-
10-12 min: Hold at 80% A, 20% B
-
12-13 min: Gradient back to 30% A, 70% B
-
13-15 min: Hold at 30% A, 70% B
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in anhydrous acetonitrile to a known concentration (e.g., 0.5 mg/mL).
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify and integrate the peaks corresponding to this compound and its potential degradation products. Calculate the purity and concentration based on the calibration curve generated from the standards.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Workflow for an accelerated stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Visible-Light-Induced α-Arylation of Ketones with (Hetero)aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 110193-59-4 [smolecule.com]
- 6. chemscene.com [chemscene.com]
- 7. aobchem.com [aobchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Selection for Asymmetric Reactions with α-Keto Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for asymmetric reactions involving α-keto esters.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is proceeding with a high yield, but the enantiomeric excess (ee) is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Catalyst and Ligand Integrity:
-
Purity: Ensure the catalyst and chiral ligand are of high purity. Impurities can interfere with the formation of the active chiral complex.
-
Storage and Handling: Chiral ligands and catalysts can be sensitive to air, moisture, and light. Store them under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature. Improper handling can lead to decomposition or racemization.
-
Catalyst Preparation: If preparing the catalyst in situ, ensure the conditions are optimal for the formation of the desired chiral complex. For instance, in some reactions, pre-stirring the metal salt and ligand is crucial.[1][2]
-
-
Reaction Conditions:
-
Temperature: Temperature can have a profound impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee. However, this may also decrease the reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the catalyst-substrate complex. A screening of different solvents is often necessary. For example, in certain nitroaldol reactions of α-keto esters, a significant solvent effect on both reaction rate and stereoselectivity has been observed.[3]
-
Concentration: The concentration of the reactants and catalyst can affect the reaction kinetics and potentially the stereochemical outcome.
-
-
Substrate Effects:
-
The electronic and steric properties of the α-keto ester can influence enantioselectivity. For instance, in some Henry reactions, aryl α-keto esters with electron-withdrawing groups may show higher enantioselectivity than those with electron-donating groups.[4]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Issue 2: Poor or No Conversion (Low Yield)
Question: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What steps can I take to improve the conversion?
Answer: Poor conversion can stem from issues with the catalyst activity, reaction conditions, or substrate reactivity.
-
Catalyst Deactivation:
-
Impurities: Impurities in the substrate, solvent, or from the reaction atmosphere (e.g., oxygen, water) can poison the catalyst. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if required.
-
Additives: In some cases, additives are necessary to maintain catalyst activity. For example, the presence of an acid can aid in the direct conversion of ketones to amines in certain reductive amination reactions.[5] Conversely, some additives can be detrimental to the reaction.[2]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can often improve the reaction rate and overall conversion. However, be mindful of potential side reactions or a decrease in enantioselectivity at higher temperatures.
-
Catalyst Loading: A low catalyst loading might be insufficient to drive the reaction to completion within a reasonable timeframe. Increasing the catalyst loading can improve the yield, but this should be balanced with cost considerations.[2]
-
Stirring: In heterogeneous reactions, ensure efficient stirring to overcome mass transfer limitations.
-
-
Substrate Reactivity:
-
Sterically hindered substrates may react slower. For example, in the reductive amination of aryl ketones, an increase in the steric bulk of the alkyl group can lead to a drop in conversion.[5]
-
Decision Tree for Improving Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right class of catalyst for my specific α-keto ester transformation?
A1: The choice of catalyst depends heavily on the desired transformation (e.g., reduction, C-C bond formation) and the nature of the α-keto ester.
-
For Asymmetric Reductions/Hydrogenations:
-
Ruthenium-based catalysts with chiral phosphine ligands (e.g., BINAP) are widely used for the asymmetric hydrogenation of β-keto esters.[6]
-
Oxazaborolidine catalysts (CBS catalysts) are effective for the enantioselective reduction of various ketones using borane.[7]
-
Biocatalysts , such as dehydrogenases, can offer high enantioselectivity for the reduction of ketones and keto esters.[8]
-
-
For Asymmetric C-C Bond Forming Reactions (e.g., Henry, Aldol):
-
Copper(II)-bisoxazoline complexes have been successfully employed in enantioselective Henry reactions of α-keto esters.[1]
-
Nickel-PyBisulidine complexes have also been developed for the catalytic asymmetric Henry reaction of α-keto esters.[2]
-
Cinchona alkaloids have been shown to be efficient organocatalysts for the asymmetric nitroaldol (Henry) reaction with α-keto esters.[4]
-
Catalyst Selection Logic
Caption: Logical flow for selecting a catalyst class based on the desired reaction.
Q2: What are the key parameters to optimize in a catalytic asymmetric reaction of an α-keto ester?
A2: A systematic optimization of reaction parameters is crucial for achieving high yield and enantioselectivity. The following table summarizes key parameters and their potential impact.
| Parameter | Potential Impact | Considerations |
| Catalyst Loading | Reaction rate, cost-effectiveness. | Lowering loading is economical but may require longer reaction times or higher temperatures.[2] |
| Temperature | Reaction rate, enantioselectivity. | Lower temperatures often favor higher ee but can significantly slow down the reaction. |
| Solvent | Catalyst solubility, catalyst-substrate interaction geometry, stereoselectivity.[3] | Screen a range of solvents with varying polarities and coordinating abilities. |
| Base/Additive | Catalyst activation/deactivation, reaction rate. | The choice of base and its stoichiometry can be critical, as seen in Henry reactions where Et3N is effective.[1] |
| Concentration | Reaction kinetics, potential for side reactions. | Can influence the turnover frequency of the catalyst. |
Q3: Can you provide a general experimental protocol for a catalytic asymmetric reaction with an α-keto ester?
A3: The following is a generalized protocol for a Copper-Catalyzed Asymmetric Henry Reaction, which should be adapted based on the specific substrate and literature precedents.
General Procedure for Catalytic Asymmetric Henry Reaction of α-Keto Esters[1]
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk tube equipped with a magnetic stirrer, add Cu(OTf)₂ (e.g., 0.100 mmol) and the chiral ligand (e.g., 2,2'-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline], 0.105 mmol).
-
Stir the mixture under vacuum for 2 hours to remove any residual moisture.
-
Backfill the Schlenk tube with an inert gas (e.g., Nitrogen or Argon).
-
-
Reaction Setup:
-
Add the dry, freshly distilled solvent (e.g., nitromethane, 2 mL) to the catalyst mixture.
-
Add the α-keto ester (e.g., ethyl pyruvate, 1.0 mmol).
-
Add the base (e.g., triethylamine, Et₃N, 0.100 mmol).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or GC).
-
The reaction time can vary from a few hours to several days depending on the substrate.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction (e.g., with a saturated solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Note: This is a generalized protocol. The specific amounts of reagents, choice of solvent, temperature, and reaction time should be optimized for each specific α-keto ester and catalyst system. Always consult the relevant literature for detailed procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl Acetate as a Reaction Solvent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of ethyl acetate for use as a reaction solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial grades of ethyl acetate?
A1: The most prevalent impurities in laboratory-grade ethyl acetate are water, ethanol, and acetic acid. These arise from the manufacturing process (Fischer esterification of ethanol and acetic acid) or from degradation upon storage, as ethyl acetate can slowly hydrolyze back to its starting materials in the presence of moisture.
Q2: Why is it crucial to purify ethyl acetate before using it as a reaction solvent?
A2: The presence of impurities can have a significant impact on chemical reactions. Water can react with moisture-sensitive reagents (e.g., Grignard reagents, organolithiums) and can also promote the hydrolysis of the ethyl acetate itself. Ethanol, being a nucleophile, can participate in side reactions, leading to the formation of byproducts. Acetic acid can alter the pH of the reaction mixture, affecting reaction rates and potentially causing decomposition of acid-sensitive compounds.
Q3: What are the primary methods for purifying ethyl acetate in a laboratory setting?
A3: The most common purification methods involve a combination of washing, drying, and distillation. A typical workflow includes:
-
Washing: To remove acidic impurities like acetic acid and water-soluble impurities like ethanol.
-
Drying: To remove residual water from the washed ethyl acetate.
-
Distillation: To separate the pure ethyl acetate from non-volatile impurities and any remaining water or ethanol.
Q4: What level of purity can I expect to achieve with these methods?
A4: The final purity of ethyl acetate depends on the initial quality of the solvent and the rigor of the purification process. HPLC grade ethyl acetate typically has a purity of ≥99.8%.[1] A combination of washing and fractional distillation can yield ethyl acetate with a purity exceeding 99.5%.
Troubleshooting Guides
Emulsion Formation During Washing
Problem: A stable emulsion forms between the ethyl acetate and the aqueous washing solution (e.g., sodium carbonate solution), making separation in a separatory funnel difficult or impossible.
Cause:
-
Vigorous shaking: Excessive agitation can lead to the formation of fine droplets that are slow to coalesce.
-
Presence of surfactants: Impurities in the ethyl acetate or the reaction mixture can act as surfactants, stabilizing the emulsion.
-
Similar densities: If the densities of the organic and aqueous layers are too close, separation can be sluggish.
Solutions:
| Solution | Description |
| Gentle Inversion | Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion. |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[2] |
| Allow to Stand | Let the separatory funnel stand undisturbed for an extended period. Sometimes, emulsions will break on their own with time. |
| Gentle Stirring | Insert a glass stirring rod into the emulsion layer and gently swirl to encourage the droplets to merge. |
| Centrifugation | For persistent emulsions, transferring the mixture to centrifuge tubes and centrifuging can effectively force the separation of the layers. |
| Filtration | In some cases, filtering the emulsion through a pad of Celite or glass wool can help to break it up. |
Issues During Distillation
Problem: The yield of purified ethyl acetate after distillation is lower than expected.
Cause:
-
Azeotrope formation: Ethyl acetate forms azeotropes with water and ethanol, which can lead to co-distillation and loss of product if not properly managed.
-
Inefficient fractional distillation: A simple distillation setup may not be sufficient to separate components with close boiling points.
-
Distilling to dryness: This should always be avoided as it can lead to the formation of peroxides and is a safety hazard. It can also result in the loss of product that remains as a residue.
-
Leaks in the apparatus: Vapors can escape through poorly sealed joints, reducing the amount of condensate collected.
Solutions:
| Solution | Description |
| Use a Fractionating Column | For efficient separation of ethyl acetate from ethanol and water, a fractional distillation setup with a packed column (e.g., with Raschig rings or glass beads) is recommended. |
| Monitor Temperature Carefully | Collect the fraction that distills at the boiling point of pure ethyl acetate (77.1 °C). A stable temperature reading indicates the collection of a pure substance. |
| Ensure Proper Insulation | Insulating the distillation column can improve the efficiency of the separation by minimizing heat loss to the surroundings. |
| Check for Leaks | Ensure all ground glass joints are properly sealed. Using a small amount of grease on the joints can help create a better seal. |
| Avoid Overheating | Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Do not heat the distillation flask too strongly, as this can lead to poor separation. |
Data Presentation
Purity of Ethyl Acetate Grades
| Grade | Typical Purity (wt%) | Key Features |
| Technical Grade | 95.0 - 99.0% | May contain significant amounts of water, ethanol, and acetic acid. |
| Reagent Grade | ≥99.5% | Suitable for many general laboratory applications. |
| HPLC Grade | ≥99.8% - 99.9% | High purity with low UV absorbance, suitable for chromatography.[1] |
| Anhydrous Grade | >99.8% (low water content) | Specifically dried for moisture-sensitive applications. |
Efficiency of Drying Agents for Ethyl Acetate
| Drying Agent | Capacity for Water | Speed of Drying | Compatibility Notes |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Slightly acidic, should be avoided for acid-sensitive compounds.[3] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral and generally applicable. Requires longer contact time. |
| Anhydrous Calcium Chloride (CaCl₂) | High | Fast | Can form adducts with alcohols, esters, and amines. Not recommended for drying ethyl acetate if ethanol is present. |
| Anhydrous Potassium Carbonate (K₂CO₃) | Moderate | Moderate | Basic, suitable for drying neutral or basic solutions. |
| Molecular Sieves (4Å) | Moderate | Slow | Can be used for achieving very low water content. |
Experimental Protocols
Protocol 1: Purification of Ethyl Acetate by Washing and Drying
This protocol is suitable for removing acidic impurities and water from technical-grade ethyl acetate.
-
Initial Wash with Sodium Carbonate Solution:
-
In a separatory funnel, add one volume of ethyl acetate.
-
Add 0.25 volumes of a 5% aqueous sodium carbonate solution.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat this washing step.
-
-
Wash with Saturated Sodium Chloride (Brine):
-
To the ethyl acetate in the separatory funnel, add 0.25 volumes of a saturated aqueous sodium chloride solution (brine).
-
Gently invert the funnel a few times.
-
Allow the layers to separate and discard the lower aqueous layer. This step helps to remove most of the dissolved water from the ethyl acetate.
-
-
Drying with Anhydrous Magnesium Sulfate:
-
Transfer the washed ethyl acetate to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate in small portions while swirling the flask. Initially, the magnesium sulfate will clump together as it absorbs water.
-
Continue adding the drying agent until some of it remains free-flowing, indicating that all the water has been absorbed.[3]
-
Allow the mixture to stand for about 15-20 minutes with occasional swirling.
-
-
Filtration:
-
Filter the dried ethyl acetate through a fluted filter paper into a clean, dry round-bottom flask. This will be the distillation flask.
-
Protocol 2: Fractional Distillation of Ethyl Acetate
This protocol is for the final purification step to obtain high-purity ethyl acetate.
-
Apparatus Setup:
-
Set up a fractional distillation apparatus. The distillation flask should contain the dried ethyl acetate from Protocol 1 and a few boiling chips or a magnetic stir bar.
-
The fractionating column should be packed with an appropriate material (e.g., Raschig rings or glass beads) and insulated.
-
Place a thermometer at the top of the column so that the top of the bulb is level with the side arm leading to the condenser.
-
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
The vapor will rise through the fractionating column. Discard the initial few milliliters of distillate (the forerun), which may contain more volatile impurities.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of pure ethyl acetate (77.1 °C).
-
Monitor the temperature closely. If the temperature drops, it indicates that all the ethyl acetate has distilled over. If the temperature rises significantly, it suggests that less volatile impurities are starting to distill.
-
-
Storage:
-
Store the purified ethyl acetate in a tightly sealed bottle, preferably over molecular sieves (4Å) to maintain its dryness.
-
Visualizations
Caption: Workflow for the purification of ethyl acetate.
Caption: Troubleshooting guide for emulsion formation.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Guide to the 1H and 13C NMR Analysis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical cornerstone of their work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering a detailed roadmap of the atomic arrangement within a molecule. This guide provides a comprehensive analysis of the 1H and 13C NMR spectra of Ethyl 2-(3-fluorophenyl)-2-oxoacetate, a compound of interest in synthetic and medicinal chemistry. By presenting predicted spectral data alongside a detailed experimental protocol, this document serves as a practical resource for the unambiguous structural verification of this and similar molecules.
At a Glance: Predicted NMR Spectral Data
To facilitate a clear understanding of the expected NMR signals for this compound, the predicted 1H and 13C NMR data are summarized below. These predictions are based on computational models that provide a reliable approximation of experimental spectra.
Table 1: Predicted 1H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.42 | Triplet | 3H | -CH3 |
| 4.45 | Quartet | 2H | -O-CH2- |
| 7.49 | Triplet of doublets | 1H | Ar-H5 |
| 7.70 | Doublet of triplets | 1H | Ar-H6 |
| 7.93 | Doublet | 1H | Ar-H4 |
| 8.05 | Singlet (broad) | 1H | Ar-H2 |
Predicted in CDCl3 at 400 MHz.
Table 2: Predicted 13C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 14.1 | -CH3 |
| 63.2 | -O-CH2- |
| 116.5 (d, J ≈ 23 Hz) | C2 |
| 121.7 (d, J ≈ 21 Hz) | C4 |
| 127.8 | C6 |
| 130.8 (d, J ≈ 8 Hz) | C5 |
| 134.5 (d, J ≈ 7 Hz) | C1 |
| 162.8 (d, J ≈ 248 Hz) | C3 |
| 163.5 | Ester C=O |
| 183.9 | Ketone C=O |
Predicted in CDCl3 at 100 MHz. 'd' denotes a doublet due to C-F coupling.
In Detail: Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a standard protocol for the 1H and 13C NMR analysis of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup:
-
The following parameters are typical for a 400 MHz NMR spectrometer.
-
For 1H NMR:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to approximately -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the acquisition time to 2-4 seconds.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
Acquire 8-16 scans for a good signal-to-noise ratio.
-
-
For 13C NMR:
-
Tune the probe to the 13C frequency.
-
Use a standard proton-decoupled pulse program.
-
Set the spectral width to approximately 0 to 220 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the acquisition time to 1-2 seconds.
-
A relaxation delay of 2-5 seconds is recommended.
-
The number of scans will depend on the sample concentration but typically ranges from 1024 to 4096 scans.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CHCl3 at 7.26 ppm for 1H NMR and 77.16 ppm for 13C NMR).
-
For 1H NMR, integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.
Visualizing the Structure and Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and the general workflow for structure confirmation.
A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for key pharmaceutical intermediates like Ethyl 2-(3-fluorophenyl)-2-oxoacetate is critical for ensuring the quality, safety, and efficacy of final drug products. This α-keto ester is a valuable building block in organic synthesis, and its purity directly impacts reaction yields, impurity profiles, and the overall success of drug development pipelines.[1][2] This guide provides an objective comparison of the principal analytical methods for quantifying the purity of this compound, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely adopted technique for purity analysis in the pharmaceutical industry. It excels in separating the main compound from its impurities, offering high specificity and sensitivity.[3]
Experimental Protocol: HPLC-UV
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[3]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture, which should be optimized for the best peak shape and separation.[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30°C.[3]
-
Detection Wavelength : Determined by measuring the UV absorbance spectrum of this compound to find its wavelength of maximum absorbance (λmax).
-
Injection Volume : 10 µL.[3]
-
-
Sample Preparation :
-
Standard Preparation : Accurately prepare a stock solution of a certified reference standard of this compound (e.g., 1 mg/mL) in acetonitrile. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).[3]
-
Sample Preparation : Accurately weigh the sample batch to be tested and dissolve it in the mobile phase or a compatible solvent to a known concentration. Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
-
-
Quantification : Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration, and thus the purity, of the analyte in the test sample by interpolating its peak area from the calibration curve.[3]
Workflow for HPLC-UV Purity Analysis
References
Comparative study of different synthetic routes to Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a key building block in the synthesis of various pharmaceutical compounds. Its preparation can be achieved through several synthetic routes, each with distinct advantages and disadvantages. This guide provides a comparative study of the most common methods, supported by experimental data, to assist researchers in selecting the optimal pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | 1-Fluorobenzene, Ethyl oxalyl chloride | AlCl₃ | Moderate | 2-4 hours | Direct, one-step reaction. | Stoichiometric Lewis acid required, potential for side reactions. |
| Grignard Reaction | 3-Bromofluorobenzene, Diethyl oxalate | Mg, I₂ (initiator) | High | 3-4 hours | High yield, good for specific isomer synthesis. | Requires strictly anhydrous conditions, multi-step process. |
| Oxidation of α-Hydroxy Ester | Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate | PCC or other oxidizing agents | High | 2-4 hours | Clean reaction, high yield. | Requires synthesis of the precursor alcohol. |
Synthetic Route Overviews
A logical workflow for comparing the synthetic routes to this compound is presented below. This diagram outlines the progression from starting materials to the final product for each of the primary methods discussed.
Caption: Workflow of synthetic routes to this compound.
Experimental Protocols
Route 1: Friedel-Crafts Acylation
This method involves the direct acylation of 1-fluorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst, typically aluminum chloride.
Materials:
-
1-Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, a solution of ethyl oxalyl chloride (1.1 eq) in dry dichloromethane is added dropwise.
-
After stirring for 15 minutes, 1-fluorobenzene (1.0 eq) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by pouring it into a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with 2M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Route 2: Grignard Reaction
This route involves the preparation of a Grignard reagent from 3-bromofluorobenzene, which then reacts with diethyl oxalate.
Materials:
-
3-Bromofluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Diethyl oxalate
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask, magnesium turnings (1.2 eq) and a crystal of iodine are placed. A solution of 3-bromofluorobenzene (1.0 eq) in anhydrous ether is added dropwise to initiate the reaction. The mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Diethyl Oxalate: The freshly prepared Grignard reagent is added dropwise to a solution of diethyl oxalate (1.0 eq) in anhydrous ether at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Route 3: Oxidation of α-Hydroxy Ester
This method involves the oxidation of the corresponding α-hydroxy ester, ethyl 2-(3-fluorophenyl)-2-hydroxyacetate.
Materials:
-
Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
To a solution of ethyl 2-(3-fluorophenyl)-2-hydroxyacetate (1.0 eq) in anhydrous dichloromethane, pyridinium chlorochromate (1.5 eq) is added in one portion.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final product.
Conclusion
The choice of synthetic route for this compound depends on several factors including the availability of starting materials, desired scale of the reaction, and the laboratory equipment at hand.
-
The Friedel-Crafts acylation is a direct and efficient one-step method, but the use of a stoichiometric amount of a Lewis acid can be a drawback.
-
The Grignard reaction typically provides high yields and is an excellent choice when the precursor, 3-bromofluorobenzene, is readily available. However, it requires stringent anhydrous conditions.
-
The oxidation of the corresponding α-hydroxy ester is a clean and high-yielding reaction, but it necessitates the prior synthesis of the starting alcohol.
Researchers should carefully consider these factors to select the most appropriate and efficient method for their specific synthetic goals.
Unveiling the Biological Potential of Ethyl 2-(3-fluorophenyl)-2-oxoacetate Derivatives: A Comparative Guide
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison guide on the biological activity of Ethyl 2-(3-fluorophenyl)-2-oxoacetate derivatives. This guide provides an objective analysis of their performance against other alternatives, supported by experimental data, to aid in the exploration of new therapeutic agents. The core of this guide is built upon quantitative data, detailed experimental protocols, and visualizations of associated biological pathways.
Data Presentation: A Comparative Overview
The biological activities of various derivatives of fluorinated phenyl compounds have been evaluated, with a focus on their anticancer and enzyme inhibitory potentials. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their efficacy.
Anticancer Activity
The cytotoxic effects of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which share structural similarities with the topic compounds, were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard anticancer drug, imatinib.
Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]
| Compound | Substitution | PC3 (Prostate Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) |
| 2a | o-NO2 | 196 | >250 | 208 |
| 2b | m-NO2 | 52 | 191 | 178 |
| 2c | p-NO2 | 80 | 100 | >250 |
| 2d | o-OCH3 | 158 | >250 | 218 |
| 2e | m-OCH3 | 156 | 247 | 206 |
| 2f | p-OCH3 | 168 | >250 | 243 |
| Imatinib (Standard) | - | 40 | 79 | 98 |
Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to this compound derivatives.[1]
Notably, derivatives with a nitro moiety (2a-2c) generally exhibited higher cytotoxic effects compared to those with a methoxy moiety (2d-2f).[1] Compound 2b , with a meta-nitro substitution, was the most active against the PC3 cell line, although still less potent than imatinib.[1]
Enzyme Inhibitory Activity
A series of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were synthesized and evaluated as inhibitors of Protein-Tyrosine Phosphatase 1B (PTP-1B), a key enzyme in metabolic regulation.
Table 2: In Vitro PTP-1B Inhibitory Activity of Ethyl 2-oxoacetate Derivatives
| Compound | Substitution (R) | IC50 (µM) |
| OX-1 | H | 1.23 ± 0.09 |
| OX-2 | CH3 | > 50 |
| OX-3 | OCH3 | > 50 |
| OX-4 | Cl | > 50 |
| OX-5 | Br | > 50 |
| OX-6 | F | 2.45 ± 0.11 |
| OX-7 | NO2 | 3.12 ± 0.15 |
| OX-8 | NH2 | > 50 |
| OX-9 | OH | > 50 |
| Suramin (Standard) | - | 5.8 ± 0.2 |
Data from a study on ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates.
The results indicate that compounds with small, electron-withdrawing groups at the 6-position of the benzothiazole ring, such as hydrogen (OX-1), fluorine (OX-6), and nitro (OX-7), exhibited the most potent inhibitory activity against PTP-1B.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cytotoxicity Screening: MTT Assay
The in vitro cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., PC3, MCF-7, HL-60) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (imatinib) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Enzyme Inhibition Assay: PTP-1B
The inhibitory activity of the compounds against PTP-1B was assessed using p-nitrophenyl phosphate (pNPP) as a substrate.
Protocol:
-
Enzyme Reaction: The assay is performed in a 96-well plate. The reaction mixture contains PTP-1B enzyme, the test compound at various concentrations, and pNPP in a buffer solution.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a sodium hydroxide solution.
-
Absorbance Measurement: The amount of p-nitrophenol produced is determined by measuring the absorbance at 405 nm.
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, diagrams of the experimental workflow and a key signaling pathway are provided below using the DOT language.
References
A Comparative Guide to the Efficacy of Reducing Agents for α-Keto Ester Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of α-keto esters to their corresponding α-hydroxy esters is a critical transformation in the synthesis of a wide array of pharmaceuticals and fine chemicals. The choice of reducing agent is paramount, directly influencing the reaction's yield, stereoselectivity, and overall efficiency. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Common Reducing Agents
The selection of a suitable reducing agent for the reduction of α-keto esters hinges on several factors, including the desired stereochemical outcome (racemic vs. enantiomerically enriched), the substrate's functional group tolerance, and practical considerations such as reaction conditions and cost. This section compares the performance of several widely used reducing agents.
| Reducing Agent | Substrate | Yield (%) | Enantiomeric/Diastereomeric Excess | Key Characteristics & Conditions |
| Sodium Borohydride (NaBH₄) | Generic α-ketoester | Moderate to High | Racemic (achiral) or moderate dr (chiral centers present) | Mild and selective for aldehydes/ketones. Typically used in protic solvents like methanol or ethanol at room temperature.[1][2][3] |
| Lithium Aluminum Hydride (LiAlH₄) | Generic α-ketoester | High | Racemic | Powerful, non-selective reducing agent. Reduces esters, carboxylic acids, amides, etc. Requires anhydrous conditions (e.g., THF, diethyl ether) and careful handling due to high reactivity with water.[4][5][6] |
| Corey-Itsuno (CBS) Reduction | Prochiral ketones | High | >95% ee | Enantioselective reduction using a chiral oxazaborolidine catalyst and borane. Effective for a wide range of ketones. Requires anhydrous conditions.[7][8][9][10] |
| Noyori Asymmetric Hydrogenation | α-Methoxyimino-β-keto esters | Good to High | up to 99:1 er | Catalytic asymmetric transfer hydrogenation using a Ru-based catalyst. Provides high enantioselectivity.[11][12][13][14] |
| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl benzoylformate, Pyruvate esters | Variable | High (typically gives (R)-alcohols) | Biocatalytic method. Environmentally friendly and can provide high enantioselectivity. Yields can be variable and dependent on substrate and conditions.[15][16][17][18] |
Experimental Protocols
Detailed methodologies for the reduction of α-keto esters using the aforementioned reducing agents are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Sodium Borohydride Reduction (General Procedure)
This protocol describes a general method for the reduction of a ketone, which can be adapted for α-keto esters to produce a racemic α-hydroxy ester.
Procedure:
-
Dissolve the α-keto ester (1 eq.) in a suitable solvent such as methanol or ethanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of aqueous ammonium chloride solution or 1N HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.[1][2][3]
Lithium Aluminum Hydride Reduction (General Procedure)
This protocol outlines a general procedure for the powerful reduction of esters using LiAlH₄. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the α-keto ester (1 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by methanol, and then water.
-
Add 1 M sulfuric acid to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.[4][6]
Corey-Itsuno (CBS) Reduction (Enantioselective)
This protocol describes the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst, which can be applied to α-keto esters.[10]
Procedure:
-
To a stirred solution of the (S)-Me-CBS-oxazaborolidine catalyst (0.1 eq.) in anhydrous THF, add borane-THF complex (1.0 M in THF, 1.5 eq.) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Cool the mixture to -78 °C and add a solution of the α-keto ester (1 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Slowly warm the reaction to -40 °C over 30 minutes and continue stirring for another 30 minutes.
-
Quench the reaction by the slow addition of methanol at -40 °C, followed by 1N HCl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield the enantioenriched α-hydroxy ester.[10]
Noyori Asymmetric Transfer Hydrogenation
This procedure is for the asymmetric transfer hydrogenation of an α-methoxyimino-β-keto ester using a Noyori-type catalyst.[11]
Procedure:
-
In an oven-dried vial, combine the α-keto ester (1 eq.) and the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (0.02 eq.).
-
Evacuate the vial and backfill with argon (repeat 3-4 times).
-
Add anhydrous N,N-dimethylformamide (DMF) and a formic acid/triethylamine azeotrope (5:2 molar ratio, 2.5 eq. of formic acid).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time, monitoring by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[11]
Baker's Yeast Reduction (Biocatalytic)
This protocol provides a general method for the enzymatic reduction of ketones using Saccharomyces cerevisiae.[15]
Procedure:
-
In a flask, dissolve sucrose (e.g., 40 g) in warm water (e.g., 150 mL).
-
Add dry active baker's yeast (e.g., 8 g) to the sucrose solution.
-
Stir the mixture vigorously at around 40 °C for 1 hour to initiate fermentation.
-
Allow the mixture to cool to room temperature.
-
Add the α-keto ester (1 eq.) to the fermenting yeast mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours. The progress can be monitored by TLC or GC.
-
After the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.
-
Saturate the filtrate with NaCl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting α-hydroxy ester by column chromatography.[15]
Visualizing the Experimental Workflow
A generalized workflow for a typical α-keto ester reduction experiment is depicted below. This diagram illustrates the key steps from reaction setup to product analysis.
Caption: Generalized workflow for α-keto ester reduction.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. grokipedia.com [grokipedia.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kanto.co.jp [kanto.co.jp]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. jps.usm.my [jps.usm.my]
- 16. Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. archive.nptel.ac.in [archive.nptel.ac.in]
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing deep insights into molecular structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of Ethyl 2-(3-fluorophenyl)-2-oxoacetate against its non-fluorinated analog, Ethyl 2-phenyl-2-oxoacetate (ethyl benzoylformate). The inclusion of a fluorine atom on the phenyl ring introduces distinct changes to the fragmentation pathways, providing a unique spectral signature.
The analysis of fragmentation patterns allows for the confident identification of a molecule and the characterization of its functional groups. In the case of this compound, the presence of an aromatic ring, a ketone, and an ester functional group leads to a series of characteristic fragmentation reactions under electron ionization.
Predicted Fragmentation Patterns: A Comparative Analysis
The primary fragmentation of aromatic esters and ketones is typically initiated by the loss of functional groups attached to the carbonyl carbon. For this compound, the most likely primary fragmentation events involve the cleavage of the C-C bond between the two carbonyl groups and the cleavage of the ester's C-O bond. The presence of the electronegative fluorine atom on the phenyl ring is expected to influence the stability of the resulting fragment ions.
Below is a table summarizing the predicted major fragment ions for this compound and a comparison with the known fragmentation of its non-fluorinated counterpart, Ethyl 2-phenyl-2-oxoacetate.
| Predicted Fragment Ion (m/z) | Proposed Structure | Neutral Loss | Corresponding Fragment in Ethyl 2-phenyl-2-oxoacetate (m/z) |
| 196 | [M]•+ | - | 178 |
| 167 | [M - CHO]•+ | CHO | 149 |
| 139 | [M - COOCH2CH3]•+ | COOCH2CH3 | 121 |
| 123 | [M - COCOOCH2CH3]•+ | COCOOCH2CH3 | 105 |
| 95 | [C6H4F]+ | C2H5O2C2O | 77 |
| 75 | [C6H4F - HF]+ | HF from m/z 95 | 51 (from loss of C2H2 from C6H5+) |
| 45 | [COOCH2CH3]+ | C7H4FO | 45 |
| 29 | [CH2CH3]+ | C8H4FO3 | 29 |
Visualizing the Fragmentation Pathway
The fragmentation of this compound can be visualized as a series of competing and sequential reactions initiated by the high-energy electrons in the ion source. The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted EI fragmentation pathway of this compound.
Standard Experimental Protocol for GC-MS Analysis
To obtain the mass spectrum of a compound like this compound, a standard protocol using a Gas Chromatography-Mass Spectrometry (GC-MS) system is typically employed. This ensures the separation of the analyte from any impurities before it enters the mass spectrometer for ionization and analysis.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the solid sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100-1000 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's software (e.g., Agilent MassHunter).
-
Integrate the chromatographic peak corresponding to the analyte.
-
Generate the mass spectrum for the peak of interest by averaging the scans across the peak and subtracting the background spectrum.
-
Analyze the fragmentation pattern and compare it to spectral libraries (e.g., NIST) and predicted fragmentation pathways.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: A generalized workflow for GC-MS analysis.
By following this standardized protocol, researchers can reliably obtain high-quality mass spectra, enabling the detailed structural elucidation of novel compounds and a deeper understanding of their chemical properties. The comparative analysis of fragmentation patterns, as demonstrated with this compound, is a powerful tool in the arsenal of the modern analytical chemist.
Infrared spectroscopy for functional group analysis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
This guide provides a detailed analysis of the functional groups present in Ethyl 2-(3-fluorophenyl)-2-oxoacetate using infrared (IR) spectroscopy. It offers a comparative look at its spectral features against related compounds, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Infrared Spectroscopy Analysis of this compound
This compound is an organic compound featuring several key functional groups that produce characteristic absorption bands in an infrared spectrum. These include an aromatic ring, a ketone, an ester, and a carbon-fluorine bond. The positions of these bands, particularly the carbonyl absorptions, are influenced by electronic effects such as conjugation and the presence of the electronegative fluorine atom.
The molecule is an α-keto ester, a class of compounds that typically shows two distinct carbonyl (C=O) stretching vibrations.[1] For α-keto esters, these absorptions are expected in the region of 1755-1740 cm⁻¹.[1] Conjugation with the aromatic ring tends to lower the frequency of the ketone carbonyl absorption.[2] Aromatic esters generally exhibit C=O stretching between 1730 and 1715 cm⁻¹.[1][3] Therefore, we anticipate two strong C=O bands for the target molecule.
In addition to the carbonyls, the spectrum will be characterized by C-O stretching bands from the ester group, aromatic C=C and C-H stretching, and a C-F stretching vibration. Aromatic esters typically show two strong C-O stretching bands between 1300 cm⁻¹ and 1000 cm⁻¹.[4] The aromatic C-H stretch is expected just above 3000 cm⁻¹, while C=C in-ring vibrations appear in the 1600-1400 cm⁻¹ region.[5]
Comparative Analysis of IR Data
To better understand the spectrum of this compound, its expected absorption frequencies are compared with those of Ethyl Benzoylformate (the non-fluorinated analogue) and Ethyl Benzoate (an aromatic ester without the α-keto group). This comparison helps to isolate the electronic effects of the fluorine substituent and the α-keto group on the vibrational frequencies.
| Functional Group | General Wavenumber Range (cm⁻¹) | This compound (Expected) | Ethyl Benzoylformate (Analogue) | Ethyl Benzoate (Reference) |
| Aromatic C-H Stretch | 3100 - 3000 | ~3080 | ~3070 | ~3065 |
| Aliphatic C-H Stretch | 3000 - 2850 | ~2980 | ~2980 | ~2980 |
| Ketone C=O Stretch | 1725 - 1680 (Aromatic) | ~1735 (Slightly higher due to inductive effect of F) | ~1730 | N/A |
| Ester C=O Stretch | 1750 - 1715 (Aromatic) | ~1750 | ~1745 | ~1720 |
| Aromatic C=C Stretch | 1600 - 1450 | ~1600, ~1480, ~1440 | ~1600, ~1450 | ~1600, ~1450 |
| Ester C-C(=O)-O Stretch | 1310 - 1250 | ~1290 | ~1285 | ~1275 |
| Ester O-C-C Stretch | 1130 - 1100 | ~1120 | ~1120 | ~1110 |
| Aromatic C-F Stretch | 1270 - 1100 | ~1250 | N/A | N/A |
| Aromatic C-H Bend (oop) | 900 - 675 | Multiple bands characteristic of 1,3-disubstitution | Multiple bands characteristic of monosubstitution | Multiple bands characteristic of monosubstitution |
Note: The values for Ethyl Benzoylformate and Ethyl Benzoate are based on typical literature values and spectra. The expected values for this compound are predictive, based on established principles of substituent effects.
Workflow for Functional Group Analysis
The logical flow for analyzing an unknown liquid sample like this compound using IR spectroscopy is outlined below. The process begins with sample preparation and spectral acquisition, followed by data processing and detailed interpretation to identify the constituent functional groups.
Caption: Workflow for functional group analysis using ATR-FTIR.
Experimental Protocol: ATR-FTIR Spectroscopy
This protocol details the steps for acquiring an infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. ATR is a widely used technique for liquid and solid samples due to its minimal sample preparation requirements.[6][7]
1. Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[8] Wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Turn on the FTIR spectrometer and allow the instrument to stabilize for at least 15-30 minutes.
2. Background Measurement:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical characteristics, which will be subtracted from the sample spectrum.
-
The typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[9] A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient to achieve a good signal-to-noise ratio.
3. Sample Measurement:
-
Place a small drop (1-2 drops are sufficient) of the liquid sample directly onto the center of the ATR crystal.[6][10]
-
If the instrument has a pressure clamp, lower it to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
Acquire the sample spectrum using the same parameters as the background scan.
4. Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other processing functions available in the software.
-
After the measurement is complete, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with a suitable solvent.[6] Ensure the crystal is completely clean and dry before the next measurement.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. academic.oup.com [academic.oup.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Catalytic Activity of Lewis Acids in Friedel-Crafts Acylation
For researchers, scientists, and drug development professionals, the Friedel-Crafts acylation stands as a cornerstone of C-C bond formation in aromatic chemistry. The choice of Lewis acid catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Boron Trifluoride (BF₃)—supported by experimental data to inform catalyst selection in your synthetic endeavors.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1] The reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst. The catalyst's role is to activate the acylating agent, generating a highly reactive acylium ion electrophile.[2]
Comparing Catalytic Performance: A Data-Driven Overview
The catalytic activity of a Lewis acid in Friedel-Crafts acylation is a function of its strength, with stronger Lewis acids generally leading to higher reaction rates. However, this increased reactivity can sometimes be accompanied by challenges such as harsher reaction conditions and potential side reactions. Milder Lewis acids may offer improved selectivity and require less stringent conditions, albeit sometimes at the cost of longer reaction times or lower yields.[3]
The following table summarizes quantitative data from various studies on the Friedel-Crafts acylation of anisole with an acylating agent, showcasing the performance of different Lewis acid catalysts. It is important to note that direct comparison is complex as reaction conditions are not always identical across different studies.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Anisole | Acetyl Chloride | Dichloromethane | 0 to rt | 0.5 | High | [4] |
| FeCl₃·6H₂O | Anisole | Acetic Anhydride | TAAIL 6 | 60 | 24 | 62 | [5] |
| FeCl₃ | Anisole | Acetic Anhydride | TAAIL 6 | 60 | 24 | 60 | [5] |
| CoCl₂·6H₂O | Anisole | Acetic Anhydride | TAAIL 6 | 60 | 24 | 43 | [5] |
| ZnCl₂ | Alcohols/Phenols | Acetic Anhydride/Acetyl Chloride | Solvent-free | 30 | <1 | High | [4] |
Note: "rt" denotes room temperature. TAAIL 6 is a tunable aryl alkyl ionic liquid. The data for ZnCl₂ is for the acylation of alcohols/phenols and is included for a broader perspective on its catalytic activity.
The Mechanism of Catalysis
The general mechanism of Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then acts as the electrophile in the subsequent aromatic substitution.
Figure 1. General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Protocols
Below are generalized experimental protocols for conducting a Friedel-Crafts acylation reaction using a traditional Lewis acid like AlCl₃.
Materials:
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Aromatic substrate (e.g., anisole)
-
Acylating agent (e.g., acetyl chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for anhydrous reactions
General Procedure:
-
Reaction Setup: All glassware should be thoroughly dried to prevent moisture from deactivating the Lewis acid catalyst. The reaction is typically carried out under an inert atmosphere.
-
Catalyst Suspension: The anhydrous Lewis acid is suspended in the anhydrous solvent in the reaction flask, which is cooled in an ice bath.
-
Addition of Acylating Agent: The acylating agent, dissolved in the anhydrous solvent, is added dropwise to the stirred suspension of the Lewis acid.
-
Addition of Aromatic Substrate: The aromatic substrate, also dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of ice and water. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified using standard techniques like distillation or recrystallization.
Figure 2. A generalized experimental workflow for Friedel-Crafts acylation.
Conclusion
The selection of a Lewis acid catalyst for Friedel-Crafts acylation is a critical decision that balances reactivity, selectivity, and practical considerations. While strong Lewis acids like AlCl₃ often provide high yields rapidly, milder catalysts such as FeCl₃ and ZnCl₂ can be advantageous for sensitive substrates and may offer more environmentally benign options. The choice ultimately depends on the specific requirements of the synthesis, including the nature of the aromatic substrate and the desired product characteristics. The provided data and protocols serve as a valuable starting point for the rational design and optimization of your Friedel-Crafts acylation reactions.
References
A Comparative Guide to Stereochemistry Determination: X-ray Crystallography of Ethyl 2-(3-fluorophenyl)-2-oxoacetate Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional stereochemistry is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms can dramatically influence a compound's biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC)—for the stereochemical determination of Ethyl 2-(3-fluorophenyl)-2-oxoacetate derivatives.
While specific crystallographic data for a chiral derivative of this compound is not publicly available, this guide will utilize data from closely related analogs to provide a robust comparison of these essential analytical methods.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional electron density map of the molecule can be generated, providing an unambiguous assignment of the spatial arrangement of its atoms.
A key phenomenon that enables the determination of absolute stereochemistry is anomalous dispersion. When the wavelength of the incident X-rays is near the absorption edge of a heavier atom in the molecule (such as fluorine or oxygen in the case of the title compound), the scattering factor of that atom is altered, leading to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). This allows for the definitive assignment of the absolute configuration. The Flack parameter is a critical value derived from the crystallographic data; a value close to 0 indicates the correct absolute structure has been determined.
Alternative Methodologies for Stereochemical Analysis
While X-ray crystallography provides a definitive answer, obtaining suitable crystals can be a significant bottleneck. Consequently, other spectroscopic and chromatographic techniques are routinely employed for stereochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure. For determining stereochemistry, the use of chiral derivatizing agents, such as Mosher's acid, is a common strategy. By reacting the chiral analyte with both enantiomers of the chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric excess and, by analyzing the differences in chemical shifts (the "Mosher's method"), the absolute configuration of the original molecule can often be deduced.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and determining their purity. This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the retention time of an unknown sample to that of a known standard, the enantiomer can be identified. The relative peak areas in the chromatogram provide a quantitative measure of the enantiomeric excess.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key performance metrics and requirements for each technique, using data from analogous compounds where specific data for chiral Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate (the reduced, chiral form of the title compound) is unavailable.
| Parameter | X-ray Crystallography | NMR with Chiral Derivatizing Agent | Chiral HPLC |
| Primary Output | 3D molecular structure, absolute configuration | Diastereomeric chemical shift differences, enantiomeric excess, inferred absolute configuration | Chromatogram with separated enantiomer peaks, retention times, enantiomeric excess |
| Sample Requirement | High-quality single crystal | ~1-10 mg of purified sample | Microgram to milligram quantities |
| Analysis Time | Hours to days (including crystal growth) | Minutes to hours per sample | 10-30 minutes per sample |
| Data Interpretation | Requires specialized software and expertise | Analysis of spectral data and chemical shift differences | Comparison of retention times and peak integration |
| Confidence Level | Definitive (Gold Standard) | High (deductive) | High (comparative) |
Table 1: Qualitative Comparison of Techniques for Stereochemistry Determination.
| Analytical Metric | X-ray Crystallography (Hypothetical Data) | NMR (Mosher's Method - Illustrative) | Chiral HPLC (Ethyl Mandelate Analog) |
| Key Parameter | Flack Parameter | Δδ (δS - δR) | Resolution (Rs) |
| Typical Value | ~0.0(1) | Varies (e.g., 0.05 - 0.5 ppm) | > 1.5 for baseline separation |
| Example Data | A Flack parameter of 0.02(4) would confirm the assigned stereochemistry. | A positive Δδ for protons on one side of the stereocenter and negative on the other allows for assignment. | For Ethyl Mandelate on a CHIRALPAK® IH column, a resolution of 5.59 was achieved.[1] |
Table 2: Quantitative Comparison with Illustrative and Analogous Data.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.
X-ray Crystallography: General Protocol for a Small Molecule
-
Crystallization: A high-purity sample of the chiral Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate derivative is dissolved in a suitable solvent or solvent mixture. Crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to fit the experimental data. The absolute configuration is determined by analyzing anomalous scattering data and calculating the Flack parameter.
NMR Spectroscopy: Mosher's Method for a Chiral Alcohol
-
Sample Preparation: The purified chiral alcohol is divided into two NMR tubes. To one tube, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is added, and to the other, the (S)-(+)-enantiomer is added, along with a non-chiral base (e.g., pyridine).
-
NMR Acquisition: ¹H NMR spectra are acquired for both diastereomeric ester samples.
-
Data Analysis: The spectra are carefully analyzed, and the chemical shifts of corresponding protons in the two diastereomers are compared. The differences in chemical shifts (Δδ = δS - δR) are calculated and used to assign the absolute configuration based on the established Mosher's method model.
Chiral HPLC: Enantiomeric Separation
-
Column and Mobile Phase Selection: A suitable chiral stationary phase (e.g., a polysaccharide-based column like CHIRALPAK®) and mobile phase are selected based on the properties of the analyte. For ethyl mandelate, a normal phase separation with a hexane/2-propanol mobile phase is effective.[1]
-
Sample Preparation: A solution of the racemic or enantioenriched sample is prepared in the mobile phase.
-
Chromatographic Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.
-
Data Analysis: The retention times of the enantiomers are determined, and the peak areas are integrated to calculate the enantiomeric excess (% ee).
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each technique.
Conclusion
The choice of method for stereochemistry determination depends on several factors, including the availability of the sample, the stage of the research or development process, and the required level of certainty.
-
X-ray crystallography remains the unequivocal gold standard for absolute stereochemistry determination, providing a complete and unambiguous 3D structure. However, the requirement for high-quality single crystals can be a significant hurdle.
-
NMR spectroscopy with chiral derivatizing agents offers a powerful alternative for determining both enantiomeric excess and absolute configuration without the need for crystallization. The interpretation of the data, however, relies on established models and can sometimes be complex.
-
Chiral HPLC is an efficient and widely accessible technique for the separation and quantification of enantiomers. While it is an excellent tool for determining enantiomeric purity, the assignment of absolute configuration typically requires a reference standard.
For the stereochemical analysis of this compound derivatives, a pragmatic approach would involve using chiral HPLC for routine analysis of enantiomeric excess, complemented by NMR with chiral derivatizing agents for the assignment of absolute configuration in the absence of a crystalline sample. When a definitive and unambiguous structural proof is required, for example, for regulatory submissions or to resolve conflicting data, X-ray crystallography is the ultimate and indispensable tool.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2-(3-fluorophenyl)-2-oxoacetate
For immediate reference, this guide provides crucial safety and logistical information for the proper disposal of Ethyl 2-(3-fluorophenyl)-2-oxoacetate. It is intended for researchers, scientists, and professionals in drug development.
The following procedures are based on general best practices for the disposal of halogenated organic compounds. It is imperative to consult the official Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations governing chemical waste disposal.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (such as butyl or neoprene), chemical splash goggles, and a fully-buttoned laboratory coat. All handling of this substance and its waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.
Operational Disposal Plan: A Step-by-Step Guide
-
Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions. This compound is a halogenated organic compound and must be collected separately from non-halogenated organic waste.[1][2][3] This practice is not only for safety but can also significantly reduce disposal costs.[3][4]
-
Waste Container Selection: Use a designated, compatible waste container for halogenated organic compounds.[1][2][4] The container should be in good condition, have a secure, tight-fitting lid, and be clearly labeled.[2][5] Glass or polyethylene containers are generally suitable. Avoid using metal containers for acidic waste.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound".[2][3][4] An updated list of all components and their approximate concentrations should be maintained on or near the container.[1]
-
Accumulation of Waste:
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it into the designated halogenated waste container.[6]
-
For routine disposal of unused or waste product, transfer the liquid directly into the labeled halogenated waste container within a chemical fume hood.
-
Keep the waste container closed at all times, except when adding waste.[2][3][4]
-
-
Storage of Waste: Store the sealed and labeled waste container in a designated satellite accumulation area.[5] This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][5] Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
Arranging for Disposal: Once the waste container is full, or in accordance with your institution's guidelines, arrange for its collection by your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4] Do not dispose of this compound down the drain or in the regular trash.[3]
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| Chemical Classification | Halogenated Organic Compound | [1][7] |
| Incompatible Materials | Strong acids, bases, and oxidizing agents | [2][5] |
| Recommended PPE | Chemical-resistant gloves, splash goggles, lab coat | [6] |
| Spill Cleanup Absorbent | Inert, non-combustible material (e.g., sand, vermiculite) | [6] |
| Waste Container Type | Compatible, sealed container (e.g., glass, polyethylene) | [1][2][4] |
| Waste Labeling | "Hazardous Waste" with full chemical name and concentrations | [2][3][4] |
Experimental Protocols
The disposal procedures outlined above are a standard protocol for the handling of halogenated organic chemical waste in a laboratory setting. Specific experimental protocols that generate this waste should incorporate these disposal steps into their methodology to ensure safety and compliance.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Ethyl phenylglyoxylate(1603-79-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
Personal protective equipment for handling Ethyl 2-(3-fluorophenyl)-2-oxoacetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-(3-fluorophenyl)-2-oxoacetate. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. Given the potential hazards associated with alpha-keto esters, treating this compound with a high degree of care is paramount. All users must review the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Core Safety and Personal Protective Equipment (PPE)
Minimizing exposure to this compound is a primary safety objective. The following Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves.[1][2][3] | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. The outer glove can be removed immediately if contaminated, protecting the inner glove and minimizing the risk of exposure.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Protects the mucous membranes of the eyes from accidental splashes of the chemical, which can cause serious irritation.[2] |
| Body Protection | A chemically resistant laboratory coat, fully buttoned. A disposable lab coat is preferred.[1][2] | Prevents contamination of personal clothing and protects the skin from potential splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[2] If there is a risk of aerosolization or if working outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[4] | Prevents inhalation of any vapors or aerosols, which may cause respiratory irritation.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that this compound is handled safely at every stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]
-
Keep the container tightly sealed to prevent the ingress of moisture.
2. Handling and Preparation of Solutions:
-
Engineering Controls: All handling of the compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Work Surface: Work over a disposable absorbent bench pad to contain any potential spills.[2]
-
Weighing: If weighing the solid form, do so with care to avoid creating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
3. Decontamination and Cleaning:
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent (e.g., 70% ethanol) after each use.[2]
-
All non-disposable equipment that has come into contact with the compound should be decontaminated according to standard laboratory procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste should be considered hazardous chemical waste.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and disposable lab coats, in a clearly labeled hazardous waste bag.[1] |
| Liquid Waste | Collect all unused reagents, reaction mixtures, and other liquid waste in a labeled, compatible hazardous waste container.[1] |
| Waste Pickup | Arrange for the pickup and disposal of all hazardous waste by the institution's Environmental Health & Safety (EHS) department.[1] |
Segregation of Waste:
-
Do not mix this chemical waste with general lab trash or other waste streams.[1]
-
Ensure all waste containers are kept closed when not in use and are stored in a designated, secure area.
Experimental Workflow and Safety Procedures
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
